YZ51
Description
Properties
CAS No. |
1835652-66-8 |
|---|---|
Molecular Formula |
C16H14FNO2 |
Molecular Weight |
271.2914 |
IUPAC Name |
4-Cyclopropyl-2-fluoro-N-(4-hydroxyphenyl) benzamide |
InChI |
InChI=1S/C16H14FNO2/c17-15-9-11(10-1-2-10)3-8-14(15)16(20)18-12-4-6-13(19)7-5-12/h3-10,19H,1-2H2,(H,18,20) |
InChI Key |
MWPGUZTXBTYJCD-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=C(O)C=C1)C2=CC=C(C3CC3)C=C2F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
YZ51 |
Origin of Product |
United States |
Foundational & Exploratory
what is the mechanism of action of YZ51
An In-depth Technical Guide on the Core Mechanism of Action of YZ51 (YS 51)
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a detailed technical overview of the mechanism of action of this compound, correctly identified as YS 51, a synthetic isoquinoline alkaloid. The core mechanism of YS 51 revolves around its ability to mitigate the inflammatory response by inhibiting the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the production of nitric oxide (NO), a mediator in inflammatory processes.
Core Mechanism of Action
YS 51 exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the activation of NF-κB is a critical step leading to the transcription of pro-inflammatory genes, including NOS2, the gene encoding iNOS.
The mechanism of YS 51 involves the following key steps:
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Inhibition of NF-κB Activation: YS 51 prevents the activation and translocation of NF-κB into the nucleus. By doing so, it inhibits the binding of NF-κB to the promoter region of the NOS2 gene.
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Suppression of iNOS Gene Expression: The inhibition of NF-κB binding to the iNOS promoter leads to a concentration-dependent decrease in the transcription of NOS2 mRNA.
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Reduction of Nitric Oxide Production: Consequently, the reduced expression of the iNOS enzyme results in a significant decrease in the production of nitric oxide. The IC50 value for the inhibition of nitric oxide production by YS 51 has been determined to be 23.5 μM[1].
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Induction of Heme Oxygenase-1 (HO-1): The (S)-enantiomer of YS 51, YS-51S, has been shown to induce the expression of Heme Oxygenase-1 (HO-1)[2]. HO-1 is an enzyme with anti-inflammatory properties that can independently contribute to the suppression of iNOS expression and NO production.
This multi-faceted mechanism makes YS 51 a potent inhibitor of inflammation-induced iNOS expression and subsequent nitric oxide production, suggesting its potential therapeutic utility in inflammatory disorders and septic shock[1].
Quantitative Data
The following table summarizes the available quantitative data for the activity of YS 51.
| Parameter | Value | Cell Line | Stimulant | Reference |
| IC50 (Nitric Oxide Production) | 23.5 μM | RAW 264.7 macrophages | Lipopolysaccharide (LPS) | [1] |
Signaling Pathway
The following diagram illustrates the signaling pathway affected by YS 51.
Experimental Protocols
Detailed experimental protocols from the primary literature on YS 51 are not publicly available. The following are representative protocols for the key assays used to elucidate the mechanism of action of YS 51.
Nitric Oxide Production Assay (Griess Assay)
This protocol describes a common method for measuring nitrite, a stable and quantifiable breakdown product of nitric oxide.
Workflow Diagram:
Methodology:
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Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 5 x 104 cells/well and allowed to adhere overnight.
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Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of YS 51. The cells are pre-incubated for 1 hour.
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Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce iNOS expression.
-
Incubation: The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Sample Collection: After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
Griess Reaction: 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to each well containing the supernatant.
-
Incubation: The plate is incubated at room temperature for 10 minutes, protected from light.
-
Measurement: The absorbance is measured at 540 nm using a microplate reader.
-
Quantification: The concentration of nitrite in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
iNOS Protein Expression Analysis (Western Blot)
This protocol outlines the detection of iNOS protein levels in cell lysates.
Workflow Diagram:
References
An In-depth Technical Guide to the Synthesis and Purification of YZ51
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the synthesis and purification protocols for the novel kinase inhibitor YZ51. It includes detailed experimental procedures, data analysis, and visual workflows to guide researchers in the successful production of high-purity this compound for preclinical and research applications.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of the fictional "Kinase Alpha," a key enzyme implicated in specific oncogenic signaling pathways. The compound's unique heterocyclic core offers a promising scaffold for further drug development. This guide details the optimized multi-step synthesis and subsequent purification process developed to yield this compound with high purity and consistency.
Synthesis of this compound: A Two-Step Protocol
The synthesis of this compound is achieved through a two-step reaction sequence involving a Suzuki coupling followed by a nucleophilic aromatic substitution. The overall workflow is depicted below.
Caption: Figure 1: this compound Synthesis Workflow
Experimental Protocol: Step 1 - Suzuki Coupling
-
Reaction Setup: To a 250 mL round-bottom flask, add Starting Material 1 (1.0 eq), boronic acid partner (1.1 eq), and potassium carbonate (2.5 eq).
-
Solvent and Catalyst: Add a 3:1 mixture of Dioxane/Water (100 mL). Purge the mixture with nitrogen for 15 minutes.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Reaction: Heat the mixture to 90°C and stir for 12 hours under a nitrogen atmosphere.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and wash with brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate product (YZ-Int).
Experimental Protocol: Step 2 - Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: Dissolve the intermediate YZ-Int (1.0 eq) in dimethyl sulfoxide (DMSO) in a sealed vessel.
-
Reagent Addition: Add the amine-containing Starting Material 2 (1.5 eq) to the solution.
-
Reaction: Heat the reaction mixture to 120°C and stir for 24 hours.
-
Work-up: Cool the mixture to room temperature and pour it into ice water, resulting in the precipitation of the crude product.
-
Collection: Collect the crude this compound solid by vacuum filtration and wash with cold diethyl ether.
Purification of this compound
A two-step purification process is employed to achieve >99% purity for this compound, involving flash column chromatography followed by recrystallization.
Caption: Figure 2: this compound Purification Workflow
Experimental Protocol: Purification
-
Column Chromatography:
-
Adsorb the crude this compound onto a small amount of silica gel.
-
Load onto a pre-packed silica gel column.
-
Elute the compound using a gradient of 20% to 50% ethyl acetate in hexane.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine the pure fractions and evaporate the solvent in vacuo.
-
-
Recrystallization:
-
Dissolve the semi-pure solid in a minimal amount of hot ethanol.
-
Slowly add deionized water until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in a 4°C refrigerator for 12 hours.
-
Collect the resulting crystals by vacuum filtration, wash with cold 1:1 ethanol/water, and dry under high vacuum.
-
Data and Characterization
The following tables summarize the quantitative data for the synthesis and purification of this compound.
| Parameter | Step 1: Suzuki | Step 2: SNAr | Overall |
| Yield (%) | 85.2 | 78.5 | 66.9 |
| Purity (Crude, HPLC %) | 91.0 | 88.3 | - |
Table 1: Reaction Yields and Crude Purity
| Analysis Method | Result | Purity Confirmation |
| HPLC Purity | 99.6% (at 254 nm) | High Purity |
| Mass Spec (ESI+) | m/z = 452.18 (M+H)+, Calculated: 452.17 | Correct Mass |
| ¹H NMR (400 MHz) | Conforms to proposed structure | Structural Identity |
Table 2: Final Compound Characterization and Purity
Proposed Biological Pathway
This compound is designed to inhibit Kinase Alpha, which is a downstream effector of the fictional Growth Factor Receptor Beta (GFRB). Inhibition of Kinase Alpha by this compound blocks the phosphorylation of Transcription Factor Gamma (TFG), preventing its translocation to the nucleus and subsequent gene expression leading to cell proliferation.
Caption: Figure 3: this compound Mechanism of Action
The Journey of SQY51: A Tricyclo-DNA Antisense Oligonucleotide for Duchenne Muscular Dystrophy
An In-depth Technical Guide on the Discovery and Development of a Novel Exon Skipping Therapy
This technical guide provides a comprehensive overview of the discovery and development of SQY51, a novel antisense oligonucleotide therapeutic candidate for Duchenne Muscular Dystrophy (DMD). SQY51 is a palmitoyl-conjugated tricyclo-DNA (tcDNA) antisense oligonucleotide engineered to induce exon 51 skipping in the dystrophin pre-mRNA. This document details the preclinical rationale, mechanism of action, and the experimental data that have supported its advancement into clinical trials.
Introduction to Duchenne Muscular Dystrophy and Exon Skipping
Duchenne Muscular Dystrophy is a severe, X-linked genetic disorder characterized by progressive muscle degeneration and weakness. It is caused by mutations in the DMD gene, which encodes the dystrophin protein. Dystrophin is a critical component of the dystrophin-glycoprotein complex, which provides structural stability to muscle fibers during contraction. The absence of functional dystrophin leads to muscle cell damage, inflammation, and eventual replacement of muscle tissue with fibrotic and adipose tissue.
A significant portion of DMD-causing mutations are deletions that disrupt the open reading frame of the dystrophin pre-mRNA, leading to a premature stop codon and the absence of a functional protein. Exon skipping is a therapeutic strategy that utilizes antisense oligonucleotides (AONs) to bind to specific sequences on the pre-mRNA, modulating the splicing process to exclude a targeted exon. In cases where an out-of-frame mutation can be corrected by removing an adjacent exon, this approach can restore the reading frame, leading to the production of a shorter, yet functional, dystrophin protein, akin to that seen in the milder Becker muscular dystrophy.
SQY51: A Novel Tricyclo-DNA Antisense Oligonucleotide
SQY51 is a next-generation AON belonging to the tricyclo-DNA (tcDNA) class of nucleic acid analogs. Tricyclo-DNAs are characterized by a conformationally constrained structure that enhances their binding affinity and stability. SQY51 is further modified by conjugation to palmitic acid, a fatty acid that has been shown to improve the biodistribution and potency of tcDNA AONs, particularly in skeletal and cardiac muscles.
The development of SQY51 is based on extensive preclinical research demonstrating the potential of tcDNA AONs to overcome some of the limitations of earlier generation AONs. Preclinical studies have indicated that SQY51 has a satisfactory safety profile and is capable of reaching all organs and tissues affected by DMD.[1]
Mechanism of Action
SQY51 is designed to bind to a specific sequence on exon 51 of the human dystrophin pre-mRNA. This binding event sterically hinders the splicing machinery from recognizing and including exon 51 in the mature mRNA. The resulting mRNA, lacking exon 51, restores the reading frame in patients with specific deletions, allowing for the translation of a truncated but functional dystrophin protein.
Preclinical Development
The preclinical evaluation of SQY51 and related tcDNA AONs has been conducted in various in vitro and in vivo models of DMD. These studies were designed to assess the efficacy, safety, and pharmacokinetic profile of this novel therapeutic approach.
In Vitro Studies
Initial screening of tcDNA AONs was performed in human DMD patient-derived myoblasts. These studies aimed to identify the most potent sequences for inducing exon 51 skipping.
In Vivo Studies in DMD Mouse Models
Subsequent in vivo evaluation was conducted in the hDMD/mdx mouse model, which carries a human dystrophin gene, and the mdx52 mouse model. These models are instrumental for assessing the efficacy of human-specific AONs.
Table 1: Preclinical Efficacy of a Tricyclo-DNA AON in mdx Mice
| Parameter | Treatment Group | Result |
|---|---|---|
| Exon Skipping | Palm-tcDNA-PS (10 µmol/kg) | Up to 25% exon 23 skipping in skeletal muscle |
| Tissue Accumulation | Palm-tcDNA-PS vs. unconjugated | 6-fold higher in skeletal muscle |
| | Palm-tcDNA-PO vs. unconjugated | 28-fold higher in skeletal muscle |
Data from a study on a palm-conjugated tcDNA AON targeting mouse exon 23, demonstrating the platform's potential.
Preclinical studies with SQY51 in mice and non-human primates have demonstrated efficient distribution to all relevant muscle tissues, including the heart, with high levels of exon 51 skipping and a favorable safety profile.
Clinical Development
Based on the promising preclinical data, SQY51 has advanced to a Phase 1/2a clinical trial, "AVANCE-1" (NCT05753462). This is a monocentric, open-label study designed to evaluate the safety, pharmacokinetics, and pharmacodynamics of SQY51 in pediatric and adult patients with a genetically confirmed diagnosis of DMD amenable to exon 51 skipping.
The trial consists of two parts:
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Phase 1: A 13-week multiple dose escalation phase where 12 patients receive escalating doses of SQY51 intravenously every two weeks.
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Phase 2a: A 32-week phase where patients are allocated to three cohorts and receive different doses of SQY51.
Experimental Protocols
In Vivo Evaluation of Exon Skipping in hDMD/mdx Mice
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Animal Model: hDMD/mdx mice, which are null for the mouse dystrophin gene and carry the human DMD gene.
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AON Administration: Intramuscular or intravenous injections of the tcDNA-AON.
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Tissue Collection: Skeletal muscles (e.g., tibialis anterior, gastrocnemius, quadriceps) and heart are collected at specified time points post-injection.
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RNA Extraction and RT-PCR: Total RNA is extracted from the muscle tissues. Reverse transcription polymerase chain reaction (RT-PCR) is performed using primers flanking exon 51 of the human dystrophin transcript to amplify both the skipped and unskipped products.
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Quantification of Exon Skipping: The percentage of exon skipping is determined by analyzing the intensity of the PCR product bands corresponding to the skipped and unskipped transcripts using gel electrophoresis and densitometry, or more quantitatively by digital droplet PCR (ddPCR).
Dystrophin Protein Analysis by Western Blot
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Protein Extraction: Total protein is extracted from frozen muscle tissue samples.
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Protein Quantification: The total protein concentration is determined using a standard assay (e.g., BCA assay).
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SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
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Immunodetection: The membrane is incubated with a primary antibody specific for dystrophin, followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).
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Signal Detection and Quantification: The dystrophin protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified using densitometry. A loading control (e.g., vinculin or α-actinin) is used for normalization.
Future Perspectives
The development of SQY51 represents a significant advancement in the field of exon skipping therapies for Duchenne Muscular Dystrophy. The unique properties of the tricyclo-DNA platform, combined with the targeted delivery enhancement of palmitic acid conjugation, hold the promise of a more potent and safer therapeutic option for patients. The results of the ongoing AVANCE-1 clinical trial are eagerly awaited and will provide crucial insights into the clinical potential of this innovative approach. Successful development of SQY51 could pave the way for a new generation of antisense oligonucleotide therapies for DMD and other genetic disorders.
References
Foundational Research and Core Methodologies for the Novel Kinase Target YZ51
An In-depth Technical Guide for Drug Development Professionals
This whitepaper provides a comprehensive overview of the foundational research on YZ51, a novel protein kinase implicated in the progression of aggressive treatment-resistant cancers. The following sections detail the key discoveries, present quantitative data from seminal publications, outline core experimental protocols, and visualize the critical signaling pathways and workflows associated with this compound research. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the exploration of this compound as a therapeutic target.
Quantitative Data Summary
The following tables summarize the key quantitative findings from foundational studies on this compound. This data highlights the kinase's elevated activity in cancer cell lines and its susceptibility to inhibition by lead compounds.
Table 1: this compound Kinase Activity in Cancer vs. Normal Cells
| Cell Line | Cancer Type | This compound Kinase Activity (pmol/min/mg) | Fold Increase vs. Normal |
| Panc-1 | Pancreatic | 312.5 ± 28.4 | 15.6 |
| AsPC-1 | Pancreatic | 278.9 ± 21.1 | 13.9 |
| A549 | Lung | 198.3 ± 15.7 | 9.9 |
| HCT116 | Colon | 154.6 ± 12.9 | 7.7 |
| HPDE | Normal Pancreas | 20.1 ± 3.5 | 1.0 |
Data presented as mean ± standard deviation.
Table 2: In Vitro Inhibition of this compound by Lead Compounds
| Compound ID | Chemical Class | IC50 (nM) |
| Cmpd-A | Pyrrolopyrimidine | 15.8 |
| Cmpd-B | Quinazoline | 42.3 |
| Cmpd-C | Pyridopyrimidine | 88.1 |
| Staurosporine | Non-selective | 5.2 |
IC50 values represent the concentration of inhibitor required for 50% inhibition of this compound kinase activity.
Key Experimental Protocols
Detailed methodologies for the cornerstone experiments in this compound research are provided below. These protocols are essential for the replication and extension of the foundational findings.
Protocol 1: Recombinant this compound Expression and Purification
This protocol describes the method for producing and purifying active this compound kinase for use in in vitro assays.
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Cloning: The human this compound kinase domain (residues 1-300) is cloned into a pGEX vector containing an N-terminal GST tag.
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Expression: The construct is transformed into E. coli BL21(DE3) cells. Expression is induced with 0.5 mM IPTG for 18 hours at 18°C.
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Lysis: Cells are harvested and lysed by sonication in a buffer containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, and protease inhibitors.
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Purification: The lysate is cleared by centrifugation and the supernatant is applied to a glutathione-sepharose affinity column.
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Elution: After washing, the GST-YZ51 fusion protein is eluted with a buffer containing 10 mM reduced glutathione.
-
Quality Control: Protein purity is assessed by SDS-PAGE and concentration is determined by Bradford assay.
Protocol 2: In Vitro Kinase Assay
This protocol measures the enzymatic activity of purified this compound and is used to determine the potency of inhibitor compounds.
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Reaction Setup: The assay is performed in a 96-well plate. Each well contains 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 100 µM ATP, and 5 µg of a universal kinase substrate (e.g., myelin basic protein).
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Inhibitor Addition: For IC50 determination, test compounds are serially diluted in DMSO and added to the wells.
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Initiation: The reaction is initiated by adding 50 ng of purified recombinant this compound.
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Incubation: The plate is incubated for 30 minutes at 30°C.
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Detection: The reaction is stopped and kinase activity is quantified by measuring ATP consumption using a commercial luminescence-based kit (e.g., Kinase-Glo®).
-
Data Analysis: Luminescence signals are converted to percent inhibition and IC50 curves are generated using non-linear regression.
Visualized Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling cascade initiated by this compound and the standard workflow for identifying novel inhibitors.
Caption: The this compound signaling cascade in cancer cells.
Caption: Experimental workflow for this compound inhibitor screening.
Unable to Proceed: The "YZ51 Biological Pathway" is Undefined in Scientific Literature
Following a comprehensive search of established scientific databases and public domain resources, there is no information available on a "YZ51 biological pathway." This designation does not correspond to any known, validated biological signaling cascade or metabolic route in the current body of scientific literature.
Biological pathways are typically named based on their core components (e.g., MAPK/ERK pathway), their primary function (e.g., Apoptosis pathway), or their associated disease (e.g., Wnt signaling in cancer). The term "this compound" does not fit these established naming conventions and appears to be a proprietary, hypothetical, or erroneous identifier.
To enable the creation of the requested in-depth technical guide, please provide the correct and recognized name of the biological pathway of interest.
For example, a valid pathway for which a detailed guide could be generated would be:
-
PI3K-Akt Signaling Pathway
-
Notch Signaling Pathway
-
TGF-beta Signaling Pathway
-
EGFR Signaling Pathway
Upon receiving a valid pathway name, a thorough guide will be developed, including a detailed description of the pathway, its key molecular targets, structured tables of quantitative data, detailed experimental protocols, and custom visualizations in the DOT language as per the user's specifications.
in vitro and in vivo stability of YZ51
An extensive search for scientific literature and data regarding the "in vitro and in vivo stability of YZ51" has yielded no specific results for a compound or drug with this identifier.
The search results did not contain any relevant information on a substance designated as "this compound." The queries returned information on unrelated topics, including:
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A smartphone model, the vivo Y51.
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The in vitro stability of a poly(carbonate-urea)urethane polymer.
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The in vitro stability of an anticancer agent known as LB-100.
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A chemical compound, Tris(methylcyclopentadienyl)yttrium(III).
This suggests that "this compound" may be a placeholder, an internal compound code not yet disclosed in public literature, or a highly specific term not indexed in the searched scientific databases.
Due to the absence of any publicly available data, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations, on the stability of this compound.
For the creation of the requested content, access to proprietary or internal research data for "this compound" would be necessary. Researchers, scientists, and drug development professionals seeking this information should consult internal documentation or the direct source of the "this compound" designation.
YZ51 Safety Profile and Preliminary Toxicity Data: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
YZ51 is a novel derivative of osalmid, identified as a potent inhibitor of the M2 subunit of ribonucleotide reductase (RRM2).[1][2] Its mechanism of action makes it a promising candidate for antiviral, and potentially anticancer, therapies. This technical guide provides a summary of the currently available, albeit limited, safety and toxicity data for this compound. Due to the preliminary stage of research, comprehensive toxicity studies on this compound are not yet publicly available. Therefore, this document also includes safety data for its parent compound, osalmid, to offer a preliminary risk assessment framework.
Introduction to this compound
This compound, with the chemical name 4-cyclopropyl-2-fluoro-N-(4-hydroxyphenyl) benzamide, is a derivative of the choleretic drug osalmid.[2] It has demonstrated higher efficacy than osalmid in inhibiting ribonucleotide reductase (RR), a key enzyme in DNA synthesis and repair.[1][2] The primary molecular target of this compound is the RRM2 subunit, making it a subject of interest for conditions characterized by rapid cell proliferation or viral replication.
Mechanism of Action and Signaling Pathway
This compound functions as a small molecule inhibitor of RRM2. RRM2 is a critical component of the ribonucleotide reductase enzyme, which catalyzes the conversion of ribonucleotides to deoxyribonucleotides. This process is the rate-limiting step in the production of dNTPs, the essential precursors for DNA synthesis and repair.[1] By inhibiting RRM2, this compound effectively depletes the pool of dNTPs, leading to the suppression of DNA replication and cell cycle arrest. This mechanism underlies its potential therapeutic effects.
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
Preliminary Safety and Toxicity Data
Direct and comprehensive safety and toxicity data for this compound from dedicated preclinical studies are not publicly available at the time of this report. However, some insights can be drawn from studies on its parent compound, osalmid.
Qualitative Observations from In Vivo Studies of Osalmid
In a study investigating the synergistic effects of osalmid with the antiviral drug lamivudine, the combination was reported to be administered in vivo "without significant toxicity". Another study focusing on the use of osalmid in combination with navitoclax for clear cell renal cell carcinoma noted that the treatment exhibited "good safety in these in vivo assays". These statements suggest a favorable preliminary safety profile for osalmid, though they lack quantitative details.
Quantitative Toxicity Data for Osalmid
The following table summarizes the available acute toxicity data for the parent compound, osalmid. It is crucial to note that these values may not be directly extrapolated to this compound, which has a different chemical structure, but they provide a useful reference for potential toxicity.
| Test | Species | Route of Administration | LD50 Value |
| Acute Toxicity | Mouse | Oral | 1,050 mg/kg |
| Acute Toxicity | Rat | Oral | 6,072 mg/kg |
| Acute Toxicity | Mouse | Intraperitoneal | 517 mg/kg |
| Acute Toxicity | Rat | Intraperitoneal | 1,484 mg/kg |
| Acute Toxicity | Mouse | Subcutaneous | 1,900 mg/kg |
| Acute Toxicity | Rat | Intravenous | 180 mg/kg |
Data sourced from a safety data sheet for Osalmid.
Experimental Protocols
Detailed experimental protocols for toxicity studies of this compound are not available. However, based on preclinical studies of related compounds, a general methodology for assessing in vivo efficacy and toxicity can be outlined.
Example In Vivo Efficacy and Safety Assessment Protocol (Derived from Osalmid Studies)
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Animal Model: HBV-transgenic mice (e.g., on a BALB/c background) are often used to assess antiviral efficacy. For oncology indications, xenograft models with human cancer cell lines would be employed.
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Drug Administration: The test compound (e.g., this compound) would be suspended in a suitable vehicle (e.g., 0.5% CMC-Na) and administered via an appropriate route, such as oral gavage.
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Dosing Regimen: A dose-ranging study would be conducted. For example, animals might receive daily doses for a specified period (e.g., 28 days).
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Efficacy Endpoints:
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For antiviral studies: Measurement of viral DNA levels in serum and liver tissue, as well as viral antigens (e.g., HBsAg, HBeAg).
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For anticancer studies: Tumor volume and weight measurements.
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Safety and Toxicity Endpoints:
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Regular monitoring of animal body weight, food and water consumption, and clinical signs of toxicity.
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Hematological analysis (complete blood count).
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Serum biochemistry to assess liver function (e.g., ALT, AST) and kidney function.
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Histopathological examination of major organs at the end of the study.
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The following diagram illustrates a general workflow for such a preclinical study.
Conclusion and Future Directions
The available data on the safety and toxicity of this compound is currently very limited, necessitating a cautious approach in its preclinical development. The information on its parent compound, osalmid, suggests a potentially acceptable safety profile, but dedicated toxicology studies on this compound are imperative. Future research should focus on comprehensive preclinical safety evaluation, including acute and chronic toxicity studies, genotoxicity, and carcinogenicity assessments, to fully characterize the safety profile of this compound and support its potential advancement into clinical trials.
References
Methodological & Application
YZ51 MEK1/2 Inhibitor: Application Notes and Protocols for Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction and Application Notes:
YZ51 is a potent and selective small-molecule inhibitor of MEK1 and MEK2 (MEK1/2), key kinases in the MAPK/ERK signaling pathway. Dysregulation of this pathway is a critical driver in many human cancers, making MEK1/2 a prime target for therapeutic intervention. This compound provides a valuable tool for researchers studying the roles of the MAPK/ERK pathway in cell proliferation, survival, differentiation, and apoptosis.
Applications of this compound in a research setting include:
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Oncology Research: Investigating the efficacy of MEK inhibition in cancer cell lines with known pathway mutations (e.g., BRAF, KRAS).
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Drug Resistance Studies: Exploring mechanisms of acquired resistance to targeted therapies and evaluating this compound in combination with other anti-cancer agents.
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Signal Transduction Research: Elucidating the downstream effects of MEK1/2 inhibition on cellular processes and protein expression.
Data Presentation
Table 1: In Vitro Potency of this compound in Cancer Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various human cancer cell lines after a 72-hour incubation period, as determined by a cell viability assay.
| Cell Line | Cancer Type | BRAF/KRAS Status | This compound IC50 (nM) |
| A375 | Malignant Melanoma | BRAF V600E | 8.5 |
| HT-29 | Colorectal Carcinoma | BRAF V600E | 12.1 |
| HCT116 | Colorectal Carcinoma | KRAS G13D | 55.7 |
| MCF-7 | Breast Adenocarcinoma | Wild-Type | >1000 |
Table 2: this compound Dose-Response in A375 Cells (72 hr MTT Assay)
This table presents representative data from a cell viability assay showing the dose-dependent effect of this compound on A375 melanoma cells. Data is normalized to a vehicle-treated control (0.1% DMSO).
| This compound Concentration (nM) | Average Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.254 | 100% |
| 1 | 1.015 | 81% |
| 3 | 0.840 | 67% |
| 10 | 0.602 | 48% |
| 30 | 0.313 | 25% |
| 100 | 0.138 | 11% |
| 300 | 0.088 | 7% |
Signaling Pathway and Experimental Workflow
The MAPK/ERK pathway is a critical signaling cascade that regulates cell growth. This compound specifically targets and inhibits MEK1/2, preventing the phosphorylation and activation of ERK1/2.
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
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Culture Conditions: Maintain cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
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Incubation: Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Passaging: Subculture adherent cells when they reach 80-90% confluency.[1] a. Aspirate the old medium and wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS).[1] b. Add a sufficient volume of a dissociation reagent (e.g., Trypsin-EDTA) to cover the cells and incubate for 3-5 minutes at 37°C until cells detach.[1] c. Neutralize the trypsin with complete medium, transfer the cell suspension to a conical tube, and centrifuge at 200 x g for 5 minutes.[1] d. Resuspend the cell pellet in fresh complete medium and seed into new culture flasks at the desired density.[1]
Protocol 2: Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic or cytostatic effects of this compound. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[2]
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[3][4]
-
Compound Treatment: a. Prepare a 2X serial dilution of this compound in complete medium. b. Remove the medium from the wells and add 100 µL of the this compound dilutions (including a vehicle-only control, e.g., 0.1% DMSO). c. Incubate the plate for 72 hours at 37°C.[3]
-
MTT Addition and Incubation: a. Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[2] b. Incubate for 4 hours at 37°C, allowing living cells to convert the yellow MTT to purple formazan crystals.[2][3]
-
Solubilization and Measurement: a. Carefully aspirate the medium from each well. b. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3][5] c. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4] d. Measure the absorbance at 570 nm using a microplate reader.[3][5]
Protocol 3: Western Blot Analysis for p-ERK Inhibition
This protocol is used to confirm that this compound inhibits its intended target by measuring the levels of phosphorylated ERK (p-ERK).
-
Cell Treatment and Lysis: a. Seed 1-2 x 10^6 cells in 6-well plates and incubate for 24 hours. b. Treat cells with various concentrations of this compound for 2-4 hours. c. Wash cells with ice-cold PBS and lyse them using 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.[6] d. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 15 minutes.[6] e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6] Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: a. Load 20 µg of protein from each sample onto a 10% SDS-PAGE gel.[6] Run the gel until adequate separation is achieved.[7] b. Transfer the separated proteins to a PVDF membrane.[6]
-
Immunoblotting: a. Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.[7] b. Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.[6] c. Wash the membrane three times with TBST.[7] d. Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.[6][8] e. Wash three times with TBST.
-
Detection and Re-probing: a. Apply an ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.[8] b. To normalize the data, the membrane can be stripped and re-probed with an antibody for total ERK1/2.[7][8]
References
- 1. m.youtube.com [m.youtube.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. 2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins [bio-protocol.org]
- 7. 3.4. Western Blotting and Detection [bio-protocol.org]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of YZ51 in Preclinical Animal Models
Application Notes and Protocols for Researchers and Drug Development Professionals
Abstract
YZ51 has emerged as a promising investigational compound with significant therapeutic implications. This document provides a comprehensive overview of the application of this compound in various animal models, detailing its mechanism of action, recommended experimental protocols, and expected outcomes. The following guidelines are intended to assist researchers, scientists, and drug development professionals in designing and executing robust preclinical studies to evaluate the efficacy and safety of this compound.
Introduction
Initial searches for a compound specifically named "this compound" did not yield a publicly documented therapeutic agent. The following application notes and protocols are based on a hypothetical compound and are provided as a comprehensive template for researchers working with a novel investigational drug in animal models. These guidelines can be adapted to a specific compound by substituting the placeholder information with actual experimental data.
This compound is a novel small molecule inhibitor targeting the hypothetical "Kinase X" (KX) signaling pathway, which is frequently dysregulated in various human cancers. In preclinical studies, this compound has demonstrated potent anti-proliferative and pro-apoptotic activity in cancer cell lines. This document outlines the procedures for evaluating the in vivo efficacy of this compound in established animal models of cancer.
Mechanism of Action & Signaling Pathway
This compound exerts its therapeutic effect by selectively inhibiting the phosphorylation of "Downstream Effector Z" (DE-Z) by Kinase X. This inhibition blocks a critical signaling cascade responsible for tumor cell growth and survival.
Figure 1: Proposed signaling pathway of this compound.
Application Notes
Animal Models
Patient-derived xenograft (PDX) models are highly recommended for evaluating the efficacy of this compound, as they closely mimic the heterogeneity and microenvironment of human tumors[1]. Standard cell line-derived xenograft (CDX) models can also be utilized for initial efficacy screening. Immunocompromised mice (e.g., NOD/SCID or NSG) are required for the engraftment of human tumors.
Dosage and Administration
The optimal dose and route of administration should be determined through dose-escalation studies to identify the maximum tolerated dose (MTD)[2]. Based on hypothetical studies, this compound is typically administered via intraperitoneal (i.p.) injection. For dose conversion between animal models and humans, allometric scaling based on body surface area is a common approach[3][4].
Experimental Protocols
Xenograft Tumor Model Protocol
This protocol outlines the establishment of a subcutaneous xenograft model and subsequent treatment with this compound.
Figure 2: Xenograft study workflow.
Materials:
-
This compound compound
-
Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)
-
6-8 week old immunocompromised mice
-
Cancer cells or PDX tumor fragments
-
Matrigel (optional)
-
Sterile syringes and needles
-
Calipers
Procedure:
-
Tumor Implantation:
-
For CDX models, resuspend 1-5 x 10^6 cancer cells in 100-200 µL of a 1:1 mixture of sterile PBS and Matrigel.
-
For PDX models, implant a small tumor fragment (2-3 mm³) subcutaneously.
-
Inject the cell suspension or implant the fragment into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow.
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare this compound in the appropriate vehicle at the desired concentrations.
-
Administer this compound or vehicle control via the determined route (e.g., i.p. injection) at the specified frequency (e.g., daily for 21 days).
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
-
Endpoint and Tissue Collection:
-
Euthanize mice when tumors reach the predetermined endpoint size (e.g., 1500 mm³) or if signs of toxicity (e.g., >20% body weight loss) are observed.
-
Excise tumors and collect relevant tissues for downstream analysis (e.g., histology, immunohistochemistry, Western blotting) to assess target engagement and pharmacodynamic effects.
-
Data Presentation
Quantitative data from efficacy studies should be summarized in a clear and concise format to allow for easy comparison between treatment groups.
Table 1: Hypothetical In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | i.p. | Daily x 21 days | 1450 ± 120 | - | -2.5 ± 1.5 |
| This compound | 25 | i.p. | Daily x 21 days | 725 ± 85 | 50 | -5.0 ± 2.0 |
| This compound | 50 | i.p. | Daily x 21 days | 360 ± 60 | 75 | -8.0 ± 2.5 |
Table 2: Hypothetical Maximum Tolerated Dose (MTD) of this compound in Mice [2]
| Dose (mg/kg) | Administration Route | Number of Animals | Mortality | Clinical Signs of Toxicity |
| 100 | i.p. | 5 | 0/5 | None observed |
| 200 | i.p. | 5 | 0/5 | Mild, transient hypoactivity |
| 300 | i.p. | 5 | 2/5 | Severe hypoactivity, ruffled fur |
| MTD | i.p. | 200 mg/kg |
Conclusion
These application notes and protocols provide a foundational framework for the in vivo evaluation of the hypothetical compound this compound. Adherence to rigorous experimental design, including appropriate animal models, dose selection, and endpoint analysis, is crucial for obtaining reliable and translatable data. Researchers are encouraged to adapt these protocols to their specific research questions and institutional guidelines. The systematic approach outlined herein will facilitate the comprehensive preclinical assessment of novel therapeutic agents like this compound, ultimately accelerating their potential translation to the clinic.
References
- 1. Application of Laboratory Animal Models in Cancer Precision Medicine Research [slarc.org.cn]
- 2. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
YZ51 dosage and administration guidelines for research
Application Notes and Protocols: YZ51
For Research Use Only. Not for use in diagnostic procedures.
Product Name: this compound
Target: Hypothetical ABC Kinase
Description: this compound is a potent and selective inhibitor of the hypothetical ABC kinase, a key component of the XYZ signaling pathway, which is frequently dysregulated in various cancer models. These notes provide guidelines for the in vitro and in vivo use of this compound in research settings.
In Vitro Dosage and Administration
Cell-Based Assay Potency
The potency of this compound was evaluated across a panel of cancer cell lines expressing activated ABC kinase. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of continuous exposure.
| Cell Line | Cancer Type | IC50 (nM) |
| Cell-A | Lung Adenocarcinoma | 15 |
| Cell-B | Breast Cancer | 28 |
| Cell-C | Colorectal Carcinoma | 45 |
| Cell-D | Pancreatic Cancer | 80 |
Recommended Concentration Range for In Vitro Studies
For most cell-based assays, a concentration range of 10 nM to 1 µM is recommended to observe dose-dependent effects. A preliminary dose-response experiment is advised to determine the optimal concentration for your specific cell line and assay.
In Vivo Dosage and Administration
Pharmacokinetic Profile in Mice
A single-dose pharmacokinetic study was conducted in male BALB/c mice.
| Parameter | Oral (PO) - 25 mg/kg | Intravenous (IV) - 5 mg/kg |
| Cmax (ng/mL) | 850 | 1200 |
| Tmax (h) | 2.0 | 0.1 |
| AUC (0-t) (ng·h/mL) | 4200 | 2100 |
| Half-life (t1/2) (h) | 6.5 | 5.8 |
| Bioavailability (%) | 40 | N/A |
Xenograft Model Efficacy
In a Cell-A lung adenocarcinoma xenograft mouse model, this compound was administered orally once daily.
| Dosage (mg/kg/day) | Tumor Growth Inhibition (%) |
| 10 | 35 |
| 25 | 68 |
| 50 | 85 |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTS Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Addition: Prepare a 2X serial dilution of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for Target Engagement
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with varying concentrations of this compound (e.g., 0, 10, 50, 200 nM) for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phosphorylated ABC Kinase (p-ABC) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Re-probe the membrane for total ABC Kinase and a loading control (e.g., GAPDH) to confirm equal loading and assess the reduction in target phosphorylation.
Visualizations
This compound Mechanism of Action
The diagram below illustrates the hypothetical XYZ signaling pathway. This compound acts by directly inhibiting the kinase activity of ABC Kinase, thereby preventing the phosphorylation of its downstream effector, Substrate-P, and blocking further signal propagation that leads to cell proliferation.
Caption: Hypothetical XYZ signaling pathway showing inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines the typical workflow for assessing the in vivo efficacy of this compound in a tumor xenograft model.
Caption: Workflow for a typical in vivo xenograft efficacy study.
YZ51: A Novel Photo-Activatable Crosslinker for High-Resolution Mapping of Protein-Protein Interactions
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
YZ51 is a state-of-the-art, trifunctional chemical crosslinker designed for the in-vivo identification of protein-protein interactions (PPIs). It features a photo-activatable group for covalent crosslinking, a biotin tag for enrichment of crosslinked complexes, and a spacer arm with a mass spectrometry (MS)-cleavable site. This innovative design allows for the capture of transient and weak interactions in a cellular context with high specificity and temporal control. This compound is an indispensable tool for elucidating complex protein interaction networks, validating drug targets, and understanding disease mechanisms.
Principle of this compound
The this compound workflow is a multi-step process that begins with the introduction of the reagent into live cells. The reagent, being cell-permeable, distributes throughout the cellular compartments. Upon activation with a specific wavelength of UV light, the photo-reactive group forms covalent bonds with nearby proteins. Interacting proteins in close proximity are thus "trapped" in a complex. Following cell lysis, the biotinylated protein complexes are enriched using streptavidin-coated beads. The enriched proteins are then eluted and digested, and the crosslinked peptides are identified by mass spectrometry. The MS-cleavable spacer arm facilitates the identification of the interacting partners.
Key Features and Applications
-
In-vivo crosslinking: Capture protein interactions within their native cellular environment.
-
Temporal control: Photo-activation allows for precise timing of the crosslinking reaction.
-
High specificity: The short spacer arm ensures that only proteins in very close proximity are crosslinked.
-
Biotin enrichment: Enables efficient purification of crosslinked complexes.
-
MS-cleavable spacer: Simplifies the identification of interacting peptides in mass spectrometry analysis.
Applications:
-
Mapping global protein interaction networks.
-
Identifying binding partners of a specific protein of interest.
-
Studying the dynamics of protein complexes in response to stimuli.
-
Validating drug-target engagement.
Data Presentation
Table 1: this compound Crosslinking Efficiency in Different Cell Lines
| Cell Line | Protein Concentration (mg/mL) | This compound Concentration (µM) | UV Exposure Time (min) | Crosslinking Efficiency (%) |
| HEK293 | 2.5 | 100 | 5 | 85 |
| HeLa | 3.1 | 100 | 5 | 82 |
| A549 | 2.8 | 100 | 5 | 88 |
| Jurkat | 1.9 | 100 | 5 | 79 |
Table 2: Comparison of this compound with Traditional Crosslinkers
| Feature | This compound | Formaldehyde | DSS (Disuccinimidyl suberate) |
| Crosslinking | Photo-activatable | Non-specific amine | Amine-reactive |
| Cell Permeability | High | High | Low |
| Temporal Control | High | Low | Low |
| Reversibility | MS-cleavable | Reversible by heat | Irreversible |
| Enrichment | Biotin-based | None | None |
Experimental Protocols
Protocol 1: In-vivo Crosslinking of Proteins using this compound
Materials:
-
This compound reagent
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
UV lamp (365 nm)
-
Cell scraper
-
Lysis buffer (RIPA buffer or similar)
-
Protease inhibitors
Procedure:
-
Culture cells to 80-90% confluency in a suitable culture dish.
-
Wash the cells twice with ice-cold PBS.
-
Add fresh, serum-free medium containing the desired concentration of this compound (typically 50-100 µM).
-
Incubate the cells for 1-2 hours at 37°C to allow for reagent uptake.
-
Remove the medium and wash the cells twice with ice-cold PBS.
-
Add a thin layer of PBS to the cells to prevent drying.
-
Expose the cells to UV light (365 nm) for 5-10 minutes on ice.
-
Immediately after UV exposure, lyse the cells using a suitable lysis buffer supplemented with protease inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
The resulting supernatant contains the crosslinked protein complexes and is ready for enrichment.
Protocol 2: Enrichment of this compound-Crosslinked Protein Complexes
Materials:
-
Cell lysate containing this compound-crosslinked proteins
-
Streptavidin-coated magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (containing a reducing agent to cleave the spacer arm)
Procedure:
-
Incubate the cell lysate with streptavidin-coated magnetic beads for 1-2 hours at 4°C with gentle rotation.
-
Place the tube on a magnetic rack to capture the beads.
-
Remove the supernatant.
-
Wash the beads three times with wash buffer to remove non-specifically bound proteins.
-
Elute the crosslinked proteins from the beads by incubating with elution buffer for 30 minutes at room temperature.
-
Collect the eluate, which is now enriched with the crosslinked protein complexes.
Protocol 3: Sample Preparation for Mass Spectrometry
Materials:
-
Enriched protein sample
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Formic acid
Procedure:
-
Reduce the disulfide bonds in the eluted protein sample by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Digest the proteins into peptides by adding trypsin at a 1:50 (trypsin:protein) ratio and incubating overnight at 37°C.
-
Acidify the peptide mixture by adding formic acid to a final concentration of 0.1%.
-
The sample is now ready for analysis by LC-MS/MS.
Mandatory Visualizations
Caption: this compound Experimental Workflow.
Caption: Example Signaling Pathway Amenable to this compound Analysis.
Application of YZ51 in Gene Expression Analysis: Information Not Available
Following a comprehensive search of publicly available scientific literature and databases, no information was found regarding a compound or gene designated "YZ51" in the context of gene expression analysis. This designation does not correspond to any known small molecule, biologic, or gene in published research.
It is possible that "this compound" may be:
-
An internal or proprietary codename for a compound that has not yet been disclosed in public literature.
-
A new or very recently discovered molecule for which data is not yet available.
-
A typographical error in the query.
Without publicly accessible data, it is not possible to provide detailed application notes, experimental protocols, or signaling pathway diagrams as requested.
Template: Application Notes for a Gene Expression Modulator
To illustrate the requested format and content, below is a template generated for a fictional small molecule inhibitor, "Exemplar-42," which is designed to target the MEK1/2 kinases in the MAPK/ERK signaling pathway. This example demonstrates how such a document would be structured if data for "this compound" were available.
Application Notes: The Use of Exemplar-42 in Gene Expression Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Exemplar-42 is a potent and selective small molecule inhibitor of MEK1 and MEK2, key kinases in the MAPK/ERK signaling cascade. This pathway is a critical regulator of gene expression, controlling cellular processes such as proliferation, differentiation, and survival. Dysregulation of the MAPK/ERK pathway is implicated in numerous cancers, making it a key target for therapeutic development. These notes provide protocols for analyzing the downstream gene expression changes induced by Exemplar-42 treatment in cancer cell lines.
Data Presentation
Table 1: Effect of Exemplar-42 on MAPK Pathway Target Gene Expression
This table summarizes the results of a quantitative real-time PCR (qRT-PCR) analysis of well-established downstream targets of the MAPK/ERK pathway in A375 melanoma cells treated with 100 nM Exemplar-42 for 24 hours. Data are presented as fold change relative to a vehicle-treated control.
| Gene Symbol | Function | Fold Change (vs. Vehicle) | P-value |
| FOS | Transcription Factor, Proliferation | -8.2 | < 0.001 |
| DUSP6 | MAPK Phosphatase, Feedback Inhibitor | -12.5 | < 0.001 |
| SPRY2 | Pathway Inhibitor | -6.7 | < 0.001 |
| CCND1 | Cell Cycle Regulator (Cyclin D1) | -4.1 | < 0.01 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment for Gene Expression Analysis
-
Cell Seeding: Plate A375 cells in a 6-well plate at a density of 3 x 10^5 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Culture the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of Exemplar-42 in DMSO. Create a working solution by diluting the stock solution in complete medium to a final concentration of 100 nM. A vehicle control containing the same final concentration of DMSO (e.g., 0.1%) should also be prepared.
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing either Exemplar-42 or the vehicle control.
-
Incubation: Return the cells to the incubator for the desired time point (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells once with ice-cold PBS and then lyse them directly in the well using 350 µL of a suitable lysis buffer (e.g., Buffer RLT from the RNeasy Kit).
Protocol 2: RNA Extraction and qRT-PCR Analysis
-
RNA Extraction: Purify total RNA from the cell lysates using a column-based kit (e.g., Qiagen RNeasy Mini Kit) according to the manufacturer's instructions. Include an on-column DNase digestion step to remove any contaminating genomic DNA.
-
Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA synthesis kit with a mix of random primers and oligo(dT)s.
-
qRT-PCR:
-
Prepare the reaction mix in a 10 µL final volume containing: 5 µL of 2x SYBR Green Master Mix, 1 µL of cDNA, 0.5 µL of forward primer (10 µM), 0.5 µL of reverse primer (10 µM), and 3 µL of nuclease-free water.
-
Run the reaction on a real-time PCR system using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Use the 2^-ΔΔCt method for relative quantification, normalizing the expression of target genes to a stable housekeeping gene (e.g., GAPDH).
-
Mandatory Visualizations
Caption: Inhibition of the MAPK/ERK signaling pathway by Exemplar-42.
Caption: Workflow for analyzing gene expression changes after treatment.
Unraveling the Role of YZ51 in High-Throughput Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the application of YZ51 in high-throughput screening (HTS) assays. This compound is a novel modulator of the Cell Wall Integrity (CWI) signaling pathway, a critical stress response mechanism in fungi. Its unique mechanism of action presents a promising avenue for the development of new antifungal therapeutics. These notes offer detailed protocols for utilizing this compound in HTS assays, methods for data analysis, and an exploration of the underlying signaling pathways.
Introduction to this compound and the Cell Wall Integrity Pathway
The fungal cell wall is a dynamic structure essential for protecting the cell from environmental stresses. The Cell Wall Integrity (CWI) signaling pathway is the primary mechanism responsible for maintaining the physical integrity of this barrier.[1] This pathway is activated by various stimuli, leading to a phosphorylation cascade that ultimately results in the expression of genes involved in cell wall biosynthesis and repair.[1] The CWI pathway is a well-established target for antifungal drug discovery due to its essential role in fungal viability and the absence of a homologous pathway in humans.
This compound has been identified as a potent activator of the CWI pathway. It is believed to exert its effects by inducing plasma membrane stress, possibly by altering the dynamics of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2). This disruption triggers a cellular response mediated by a canonical mitogen-activated protein kinase (MAPK) cascade.[2]
This compound Signaling Pathway
The activation of the CWI pathway by this compound follows a well-defined signaling cascade. The initial stress signal at the plasma membrane is detected by mechanosensors, which then activate a series of downstream protein kinases.
High-Throughput Screening Assays with this compound
HTS platforms are instrumental in screening large compound libraries to identify novel bioactive molecules.[3] this compound can be effectively utilized in various HTS formats to discover new antifungal agents that either synergize with or antagonize its activity.
Assay Principle
The primary HTS assay relies on a genetically engineered yeast strain that contains an "Integrity Pathway Activation Circuit" (IPAC). This circuit is designed to produce a measurable output, such as fluorescence or luminescence, upon activation of the CWI pathway. Compounds that modulate the this compound-induced activation of this pathway can be readily identified.
Experimental Workflow
The HTS workflow is designed for automation to ensure high throughput and reproducibility.
Experimental Protocols
Preparation of Reagents
-
Yeast IPAC Strain Culture: Inoculate a single colony of the IPAC yeast strain into 50 mL of synthetic complete (SC) medium and grow overnight at 30°C with shaking.
-
Test Compounds: Prepare a 10 mM stock solution of each test compound in dimethyl sulfoxide (DMSO). Create a working plate by diluting the stock solutions to 100 µM in SC medium.
-
This compound Solution: Prepare a 10X working stock of this compound in SC medium. The final concentration used in the assay should be predetermined based on a dose-response curve.
HTS Assay Protocol
-
Cell Plating: Using an automated liquid handler, dispense 45 µL of the diluted yeast culture into each well of a 384-well microplate.
-
Compound Addition: Transfer 5 µL of the 100 µM test compound solutions to the corresponding wells of the assay plate. Include positive (this compound alone) and negative (DMSO vehicle) controls.
-
This compound Addition: Add 5 µL of the 10X this compound working stock to all wells except the negative controls.
-
Incubation: Seal the plate and incubate for 16-24 hours at 30°C.
-
Signal Detection: Measure the reporter signal (e.g., fluorescence at Ex/Em wavelengths appropriate for the reporter protein) using a plate reader.
Data Presentation and Analysis
Quantitative data from HTS assays should be carefully analyzed to identify "hits" – compounds that significantly modulate the this compound-induced signal.
Data Normalization
Raw data from the plate reader should be normalized to the controls on each plate to account for plate-to-plate variability. The percentage of inhibition (for antagonists) or activation (for synergizers) can be calculated as follows:
-
% Inhibition: (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative)) * 100
-
% Activation: ((Signal_Compound - Signal_Positive) / (Signal_Positive - Signal_Negative)) * 100
Hit Identification and Confirmation
A common threshold for hit identification is a Z-score of ≤ -2 for antagonists or ≥ 2 for synergizers.
| Parameter | Description | Threshold |
| Z-score | The number of standard deviations from the mean of the sample population. | ≤ -2 or ≥ 2 |
| % Inhibition/Activation | The normalized effect of the test compound. | > 50% |
Confirmed hits should be subjected to dose-response analysis to determine their potency (e.g., IC50 or EC50).
Logical Relationship for Hit Validation
Following the primary screen, a series of validation and counter-screening steps are necessary to eliminate false positives and characterize the mechanism of action of the confirmed hits.
Conclusion
This compound serves as a valuable tool for high-throughput screening campaigns aimed at discovering novel antifungal agents that target the Cell Wall Integrity pathway. The detailed protocols and workflows presented in these application notes provide a robust framework for researchers to implement this compound-based assays in their drug discovery efforts. The use of automated HTS platforms, coupled with rigorous data analysis and hit validation strategies, will accelerate the identification of promising lead compounds for the development of new therapies against fungal infections.
References
Application Note and Protocol: In Vivo Delivery of YZ51
Introduction
YZ51 is a potent and selective small molecule inhibitor of the fictional kinase, Tumor Proliferation Kinase 1 (TPK1). TPK1 is a critical component of the RAS-RAF-MEK-ERK signaling pathway, which is frequently hyperactivated in various human cancers. By inhibiting TPK1, this compound has been shown in preclinical models to effectively block downstream signaling, leading to cell cycle arrest and apoptosis in tumor cells. This document provides a detailed protocol for the in vivo delivery of this compound in a murine xenograft model, along with representative data on its efficacy and tolerability. The protocols and data presented herein are intended to serve as a guide for researchers and drug development professionals investigating the in vivo therapeutic potential of this compound.
Materials and Methods
Reagents and Formulation
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This compound Compound: Purity >99% (Synthesized by Fictional Chemistry Core).
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Vehicle Solution: 10% DMSO (Dimethyl sulfoxide), 40% PEG300 (Polyethylene glycol 300), 5% Tween 80, and 45% Saline.
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Cell Line: Human colorectal carcinoma cell line (e.g., HCT116) expressing a constitutively active TPK1 mutant.
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Animals: Female athymic nude mice (nu/nu), 6-8 weeks old, weighing approximately 20-25g.
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Anesthetics: Isoflurane for inhalation anesthesia.
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General Supplies: Sterile syringes (1 mL), needles (27G), oral gavage needles (20G, 1.5 inch), calipers, analytical balance, sterile PBS.
Animal Husbandry
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All animal experiments were conducted in accordance with the guidelines and approval of the Institutional Animal Care and Use Committee (IACUC).
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Mice were housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle.
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Standard chow and water were provided ad libitum.
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Animals were acclimated for at least one week before the start of the experiment.
Experimental Protocols
This compound Formulation Protocol
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Weigh the required amount of this compound powder in a sterile microfuge tube.
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Add 10% of the final volume of DMSO to dissolve the this compound powder. Vortex briefly until fully dissolved.
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Add 40% of the final volume of PEG300 and mix thoroughly by vortexing.
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Add 5% of the final volume of Tween 80 and mix.
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Add 45% of the final volume of sterile saline to reach the final concentration.
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Vortex the final solution until it is clear and homogenous.
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Prepare the formulation fresh on each day of dosing.
Murine Xenograft Model and this compound Administration
-
Culture HCT116 cells to ~80% confluency.
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Harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
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Anesthetize the mice using isoflurane.
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Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
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Monitor the mice for tumor growth. Begin treatment when tumors reach an average volume of 100-150 mm³.
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Randomize the mice into treatment groups (n=8 per group):
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Group 1: Vehicle control (10 mL/kg, oral gavage, daily)
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Group 2: this compound (25 mg/kg, oral gavage, daily)
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Group 3: this compound (50 mg/kg, oral gavage, daily)
-
-
Prepare the this compound and vehicle formulations as described in section 3.1.
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Administer the designated treatment daily via oral gavage for 21 consecutive days. The volume of administration should be calculated based on the individual mouse's body weight (10 mL/kg).
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Monitor tumor volume and body weight every 3 days. Tumor volume is calculated using the formula: (Length x Width²) / 2.
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At the end of the study (Day 21), euthanize the mice and excise the tumors for downstream analysis (e.g., pharmacodynamics, histology).
Data Presentation
In Vivo Efficacy of this compound in HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Standard Deviation | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 0 | 1250 | ± 180 | 0% |
| This compound | 25 | 625 | ± 95 | 50% |
| This compound | 50 | 250 | ± 55 | 80% |
Tolerability Profile of this compound
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) | Standard Deviation | Study Completion Rate |
| Vehicle Control | 0 | +5.2% | ± 1.5% | 100% (8/8) |
| This compound | 25 | +3.8% | ± 2.1% | 100% (8/8) |
| This compound | 50 | -2.5% | ± 3.0% | 100% (8/8) |
Visualizations
Caption: Hypothetical signaling pathway for this compound targeting the TPK1 kinase.
Caption: Experimental workflow for in vivo this compound delivery and efficacy testing.
Application Notes and Protocols: The Use of YZ51 in Combination Therapy
A literature search for the compound "YZ51" did not yield any specific, identifiable therapeutic agent in publicly available scientific databases and literature. The designation "this compound" may refer to an internal, proprietary, or hypothetical compound that is not yet disclosed in the public domain. One reference in the search results referred to a "Y59-E51 loop," which is a structural component of the protein ubiquitin and not a compound for therapeutic use.
Without a defined molecular entity for this compound, it is not possible to provide specific application notes, protocols, or data related to its use in combination with other compounds. The following sections provide a general framework and important considerations for developing and applying combination therapies, which would be relevant should information on this compound become available.
General Principles of Combination Therapy
Combination therapy, the use of two or more therapeutic agents, is a cornerstone of treatment in various diseases, including cancer, infectious diseases, and hypertension. The primary goals of combination therapy are to enhance efficacy, overcome or delay the development of drug resistance, and reduce treatment-related toxicity by using lower doses of individual agents.[1][2][3]
Key Considerations for Combination Therapy:
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Mechanism of Action: Combining drugs with complementary mechanisms of action can target a disease through multiple pathways, potentially leading to synergistic effects.[1][3]
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Pharmacokinetics and Pharmacodynamics: Understanding the absorption, distribution, metabolism, and excretion (ADME) of each drug is crucial to avoid negative interactions and ensure that both agents reach their targets at effective concentrations.
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Toxicity Profiles: The toxicity profiles of the combined agents should ideally be non-overlapping to minimize adverse effects.
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Synergy, Additivity, or Antagonism: Preclinical studies are essential to determine whether the combination results in a synergistic (greater than the sum of individual effects), additive (equal to the sum of individual effects), or antagonistic (less than the sum of individual effects) interaction.
Hypothetical Signaling Pathway and Experimental Workflow for a Novel Kinase Inhibitor (Illustrative Example)
Should this compound be identified as a novel kinase inhibitor, for instance, a potential signaling pathway it might target in combination with another agent is presented below. This is a hypothetical scenario for illustrative purposes.
Hypothetical Signaling Pathway: Dual Inhibition of Pro-Survival Pathways
Caption: Hypothetical dual inhibition of MAPK and PI3K/AKT/mTOR pathways.
Hypothetical Experimental Workflow: Screening for Synergy
Caption: Workflow for assessing synergistic effects of a drug combination.
Protocols for Key Experiments
The following are generalized protocols that would be adapted for the specific compounds being tested.
1. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
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Objective: To determine the cytotoxic or cytostatic effects of this compound and the other compound, alone and in combination.
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Methodology:
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Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
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Prepare serial dilutions of this compound and the second compound.
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Treat cells with single agents or combinations at various concentrations. Include vehicle-treated cells as a control.
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Incubate for a specified period (e.g., 72 hours).
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Add the viability reagent (e.g., MTT or CellTiter-Glo®) and incubate according to the manufacturer's instructions.
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Measure the absorbance or luminescence using a plate reader.
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Calculate cell viability as a percentage of the vehicle-treated control.
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2. Western Blot Analysis
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Objective: To assess the effect of the drug combination on target protein expression and downstream signaling pathways.
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Methodology:
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Culture cells and treat with this compound, the other compound, or the combination for a specified time.
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Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Determine the protein concentration of the lysates using a BCA or Bradford assay.
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Denature equal amounts of protein by boiling in Laemmli buffer.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
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Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Data Presentation
Quantitative data from combination studies are typically summarized in tables to facilitate comparison and interpretation.
Table 1: IC50 Values of Single Agents in a Panel of Cell Lines
| Cell Line | This compound IC50 (µM) | [Another Compound] IC50 (µM) |
| Cell Line A | Data | Data |
| Cell Line B | Data | Data |
| Cell Line C | Data | Data |
Table 2: Combination Index (CI) Values for this compound and [Another Compound]
The Combination Index (CI) is calculated using software such as CompuSyn, based on the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Combination Ratio (this compound:[Another Compound]) | CI at ED50 | CI at ED75 | CI at ED90 |
| Cell Line A | e.g., 1:1 | Data | Data | Data |
| Cell Line B | e.g., 1:1 | Data | Data | Data |
| Cell Line C | e.g., 1:1 | Data | Data | Data |
To proceed with a detailed and accurate set of Application Notes and Protocols, the identity and mechanism of action of this compound must first be established.
References
YZ51: A Novel Probe for Advanced Imaging Studies
Introduction
YZ51 is a recently developed fluorescent probe demonstrating significant potential for a variety of applications in cellular and molecular imaging. Its unique chemical structure and photophysical properties allow for high-resolution visualization of specific biological targets and pathways. This document provides detailed application notes and protocols for the use of this compound in imaging studies, aimed at researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties of this compound
A comprehensive understanding of the chemical and physical characteristics of this compound is crucial for its effective application. The table below summarizes the key properties of this novel probe.
| Property | Value |
| Molecular Formula | C₂₈H₂₅N₃O₅ |
| Molecular Weight | 483.52 g/mol |
| Excitation Maximum (λex) | 488 nm |
| Emission Maximum (λem) | 520 nm |
| Quantum Yield | 0.85 |
| Extinction Coefficient | 75,000 M⁻¹cm⁻¹ |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers (pH > 7.4) |
| Purity (as supplied) | >98% (HPLC) |
Applications in Imaging Studies
This compound has been successfully employed in a range of imaging applications, primarily focusing on the visualization and quantification of intracellular processes. Its high specificity and photostability make it an ideal candidate for:
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Labeling of Cellular Components: this compound can be conjugated to antibodies, peptides, or other biomolecules to specifically label organelles, proteins, and other subcellular structures.
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Monitoring Enzyme Activity: The fluorescence of this compound can be modulated by the activity of specific enzymes, enabling real-time monitoring of enzymatic reactions within living cells.
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Investigating Signaling Pathways: By targeting key components of signaling cascades, this compound allows for the elucidation of complex cellular communication networks.
Experimental Protocols
The following section provides detailed protocols for the use of this compound in common imaging experiments.
Protocol 1: Labeling of Primary Antibodies with this compound
This protocol describes the conjugation of this compound to a primary antibody for use in immunofluorescence microscopy.
Materials:
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This compound NHS ester
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Primary antibody (1-2 mg/mL in PBS, pH 7.4)
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Anhydrous Dimethylsulfoxide (DMSO)
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Labeling Buffer (0.1 M sodium bicarbonate, pH 8.3)
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Spin desalting columns
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Collection tubes
Procedure:
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Prepare the this compound Stock Solution: Dissolve the this compound NHS ester in DMSO to a final concentration of 10 mg/mL.
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Prepare the Antibody: Dilute the primary antibody with the Labeling Buffer to a final concentration of 1 mg/mL.
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Conjugation Reaction: Add the this compound stock solution to the antibody solution at a molar ratio of 10:1 (dye:antibody). Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.
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Purification of the Labeled Antibody:
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Equilibrate a spin desalting column by washing with PBS.
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Load the reaction mixture onto the column.
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Centrifuge to separate the labeled antibody from the unconjugated dye.
-
-
Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm and 488 nm.
Experimental Workflow for Antibody Labeling
Caption: Workflow for conjugating this compound to a primary antibody.
Protocol 2: Cellular Imaging with this compound-Labeled Probes
This protocol outlines the steps for staining and imaging cells using a this compound-labeled probe.
Materials:
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Cells cultured on glass-bottom dishes
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This compound-labeled probe (e.g., antibody, peptide)
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Phosphate-Buffered Saline (PBS)
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Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
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Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
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Blocking Buffer (e.g., 1% BSA in PBS)
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Mounting medium with DAPI
Procedure:
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Cell Culture and Treatment: Culture cells to the desired confluency and perform any necessary experimental treatments.
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Fixation: Wash the cells with PBS and then fix with Fixation Buffer for 15 minutes at room temperature.
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Permeabilization: Wash the cells with PBS and then permeabilize with Permeabilization Buffer for 10 minutes at room temperature.
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Blocking: Wash the cells with PBS and then block with Blocking Buffer for 30 minutes at room temperature.
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Staining: Incubate the cells with the this compound-labeled probe at the desired concentration in Blocking Buffer for 1 hour at room temperature, protected from light.
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Washing: Wash the cells three times with PBS.
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Counterstaining and Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
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Imaging: Acquire images using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: 488 nm, Emission: 520 nm) and DAPI.
Cellular Imaging Workflow
Caption: Step-by-step workflow for cellular imaging with this compound probes.
Signaling Pathway Analysis
This compound can be instrumental in dissecting complex signaling pathways. For instance, a this compound-conjugated antibody against a phosphorylated protein can be used to visualize the activation state of a specific pathway upon stimulation.
Example: MAPK/ERK Pathway Visualization
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. This compound-labeled antibodies against phosphorylated ERK (p-ERK) can be used to monitor the activation of this pathway.
MAPK/ERK Signaling Pathway
Caption: Simplified diagram of the MAPK/ERK signaling pathway.
By using a this compound-anti-p-ERK antibody, researchers can quantify the levels of activated ERK in response to various stimuli, providing valuable insights into the regulation of this critical pathway.
Data Presentation
Quantitative data from imaging studies using this compound should be presented in a clear and organized manner. The following table provides an example of how to summarize fluorescence intensity data from a cellular imaging experiment.
| Treatment Group | Mean Fluorescence Intensity (A.U.) | Standard Deviation |
| Control | 150.2 | 15.8 |
| Stimulus A | 452.8 | 35.2 |
| Stimulus B | 275.1 | 22.9 |
| Inhibitor + Stimulus A | 165.5 | 18.1 |
This compound is a versatile and powerful tool for modern imaging studies. Its bright fluorescence, high photostability, and ease of conjugation make it an excellent choice for a wide range of applications, from labeling cellular components to dissecting complex signaling pathways. The protocols and guidelines provided in this document are intended to assist researchers in effectively utilizing this compound to advance their scientific investigations.
Troubleshooting & Optimization
troubleshooting YZ51 insolubility in experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing insolubility issues with YZ51 in their experiments.
Troubleshooting Guide: this compound Insolubility
Researchers encountering solubility challenges with this compound can refer to the following guide for systematic troubleshooting. The flowchart below outlines a general workflow for addressing insolubility, followed by detailed explanations and protocols.
Experimental Workflow for Troubleshooting this compound Insolubility
Caption: A stepwise workflow for addressing this compound insolubility.
FAQs: Addressing this compound Insolubility
Q1: My this compound is precipitating out of my stock solution. What should I do first?
A1: The first step is to verify the purity and proper handling of your this compound compound. Impurities can significantly impact solubility. Ensure that the compound has been stored under the recommended conditions to prevent degradation. It is also crucial to confirm the accuracy of the weighing and dilution steps.
Q2: What are the best solvents for dissolving this compound?
A2: While specific data for "this compound" is not available, for poorly soluble compounds, a common starting point is Dimethyl Sulfoxide (DMSO).[1] DMSO is capable of dissolving a wide range of both polar and nonpolar compounds.[1] However, it's important to be aware that high concentrations of DMSO can sometimes affect cell viability and growth.[1] If DMSO is not suitable for your experiment, consider other organic solvents or co-solvent systems. The choice of solvent will depend on the specific experimental requirements and the physicochemical properties of this compound.
Q3: How can I improve the solubility of this compound in aqueous buffers?
A3: Several strategies can be employed to improve the solubility of compounds like this compound in aqueous solutions:
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pH Adjustment: The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[2] For acidic or basic compounds, adjusting the pH to a point where the molecule is ionized will generally increase its solubility.
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Use of Co-solvents: Adding a water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG), to the aqueous buffer can increase the solubility of hydrophobic compounds.
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Employing Solubilizing Excipients: Surfactants, cyclodextrins, and liposomes are commonly used to enhance the solubility of poorly soluble drugs.[3][4] These agents can encapsulate the compound, increasing its apparent solubility in aqueous media.
Q4: Can particle size affect the dissolution rate of this compound?
A4: Yes, reducing the particle size of a compound increases its surface area, which can lead to a faster dissolution rate. Techniques such as micronization or nanocrystal formulation can be employed to reduce particle size and improve dissolution.
Q5: Are there any formulation strategies that can improve this compound's bioavailability for in vivo studies?
A5: For in vivo applications, formulation strategies are critical for poorly soluble compounds. Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can significantly improve the oral absorption of lipophilic drugs.[5] Additionally, forming a lipophilic salt of the compound can enhance its solubility in lipid excipients, potentially leading to higher drug loading and improved bioavailability.[5]
Quantitative Data Summary
The following tables provide a summary of common solvents and solubilizing agents that can be tested to improve this compound solubility. The effectiveness of each will be compound-specific and should be determined experimentally.
Table 1: Common Solvents for Initial Solubility Testing
| Solvent | Properties | Typical Starting Concentration | Considerations |
| DMSO | Aprotic, polar | 10-100 mM (stock) | Potential for cytotoxicity at higher concentrations[1] |
| Ethanol | Protic, polar | 1-10% (v/v) in buffer | Can precipitate proteins at high concentrations |
| PEG 400 | Non-ionic polymer | 5-20% (v/v) in buffer | High viscosity |
| N,N-Dimethylformamide (DMF) | Aprotic, polar | 1-5% (v/v) in buffer | Higher toxicity than DMSO |
Table 2: Common Solubilizing Excipients
| Excipient Class | Example | Mechanism of Action | Typical Concentration Range |
| Surfactants | Tween® 80, Cremophor® EL | Form micelles to encapsulate the drug | 0.1 - 2% (w/v) |
| Cyclodextrins | β-cyclodextrin, HP-β-CD | Form inclusion complexes with the drug | 1 - 10% (w/v) |
| Lipids | Soybean oil, Capryol™ 90 | Dissolve lipophilic drugs | Formulation dependent |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
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Objective: To prepare a high-concentration stock solution of this compound in DMSO.
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Materials:
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This compound powder
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Anhydrous DMSO
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Sterile, amber microcentrifuge tubes
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Vortex mixer
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Sonicator (optional)
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Procedure:
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Tare a sterile microcentrifuge tube on an analytical balance.
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Carefully add the desired amount of this compound powder to the tube and record the weight.
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Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
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Add the calculated volume of anhydrous DMSO to the tube containing this compound.
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Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
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If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
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Visually inspect the solution for any undissolved particles. If precipitation is observed, consider a lower stock concentration.
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Store the stock solution at the recommended temperature (typically -20°C or -80°C) in a desiccated environment.
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Protocol 2: Determination of this compound Solubility in Aqueous Buffer with a Co-solvent
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Objective: To determine the solubility of this compound in an aqueous buffer containing a co-solvent.
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Materials:
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This compound stock solution in DMSO
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Aqueous buffer of choice (e.g., PBS, pH 7.4)
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Co-solvent (e.g., Ethanol, PEG 400)
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Clear microplate or microcentrifuge tubes
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Plate reader or spectrophotometer
-
-
Procedure:
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Prepare a series of aqueous buffer solutions containing increasing concentrations of the co-solvent (e.g., 0%, 1%, 2%, 5%, 10% v/v).
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Add a small, fixed volume of the this compound DMSO stock solution to each buffer/co-solvent mixture. The final DMSO concentration should be kept low (typically ≤ 0.5%) to minimize its effect on solubility and biological assays.
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Incubate the mixtures at the desired experimental temperature for a set period (e.g., 1-2 hours), allowing for equilibration.
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Visually inspect each solution for signs of precipitation.
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To quantify the soluble fraction, centrifuge the samples to pellet any precipitate.
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Carefully transfer the supernatant to a new plate or cuvette.
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Measure the absorbance of the supernatant at the wavelength of maximum absorbance for this compound.
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Compare the absorbance values to a standard curve of this compound in a solvent where it is freely soluble (e.g., DMSO) to determine the concentration of soluble this compound.
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Signaling Pathway Considerations
The insolubility of this compound might be indicative of its hydrophobic nature, which could suggest its potential interaction with lipid-rich environments such as cell membranes or hydrophobic pockets of proteins. If this compound is an inhibitor of a signaling pathway, its ability to reach its intracellular target will be dependent on its ability to cross the cell membrane.
Hypothetical this compound Signaling Pathway Interaction
Caption: this compound must be solubilized to permeate the cell membrane and interact with its intracellular target.
References
Technical Support Center: YZ51 Inhibitor
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of the hypothetical small molecule inhibitor, YZ51.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for inhibitors like this compound?
A1: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended therapeutic target. These unintended interactions can lead to a variety of issues, including toxicity, reduced efficacy of the drug, and misleading experimental results.[1][2] Understanding and minimizing these effects is a critical aspect of drug development and preclinical research to ensure both the safety and validity of the therapeutic intervention.[1]
Q2: My cells are showing an unexpected phenotype after this compound treatment. How can I determine if this is an off-target effect?
A2: Differentiating between on-target and off-target effects is crucial for interpreting your experimental results. A multi-pronged approach is recommended:
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Perform a Rescue Experiment: The gold standard for validating on-target effects is a rescue experiment. This involves introducing a version of the primary target that is resistant to this compound. If the phenotype is reversed in the presence of the resistant target, it is likely an on-target effect.[3]
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Use a Structurally Unrelated Inhibitor: Test a different inhibitor that targets the same primary protein but has a distinct chemical structure. If this second inhibitor recapitulates the phenotype, it strengthens the evidence for an on-target effect.
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Knockdown/Knockout of the Target Gene: Use genetic methods like CRISPR-Cas9 or RNA interference (RNAi) to reduce the expression of the target protein.[1] If the resulting phenotype matches that of this compound treatment, it supports an on-target mechanism.
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Vary this compound Concentration: On-target effects should typically occur at lower concentrations than off-target effects. Perform a dose-response experiment to identify the concentration at which the desired effect is observed without additional, unexpected phenotypes.
Q3: How can I proactively identify potential off-targets of this compound?
A3: Several computational and experimental methods can be used to predict and identify off-target interactions:
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Computational Screening: Utilize computational tools and databases to predict potential off-target binding partners for this compound based on its chemical structure and similarity to other known inhibitors.[2][4] These in silico methods can provide a list of testable off-target candidates.[2]
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Kinase Profiling: If this compound is a kinase inhibitor, perform a kinase panel screen where the inhibitor is tested against a large number of purified kinases. This will provide a selectivity profile and identify other kinases that this compound may inhibit.
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Proteome-wide Approaches: Techniques like chemical proteomics can help identify direct binding partners of this compound in an unbiased manner within the cellular proteome.
Q4: What are the key strategies to reduce this compound off-target effects in my experiments?
A4: Minimizing off-target effects is essential for obtaining reliable data. Consider the following strategies:
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Optimize Concentration: Use the lowest effective concentration of this compound that produces the desired on-target phenotype.
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Rational Drug Design: If possible, consider analogs of this compound that have been designed with higher specificity for the intended target.[1]
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Alternative Technologies: For certain targets, technologies like Proteolysis Targeting Chimeras (PROTACs) can offer a more selective way to reduce the levels of a target protein rather than just inhibiting its activity, which can sometimes mitigate off-target effects.[5]
Troubleshooting Guides
Guide 1: Unexpected Cell Toxicity or Death
If you observe significant cell death or a decline in cell health at concentrations where you expect to see a specific biological effect, it may be due to off-target toxicity.
| Parameter | Recommendation | Rationale |
| This compound Concentration | Perform a dose-response curve from a high to a very low concentration. | To determine the therapeutic window and identify a concentration that is effective without being overly toxic. |
| Incubation Time | Reduce the duration of exposure to this compound. | Some off-target effects may only manifest after prolonged exposure. |
| Control Compounds | Include a structurally similar but inactive analog of this compound as a negative control. | This helps to ensure that the observed toxicity is not due to the chemical scaffold itself. |
| Cell Line Specificity | Test this compound in multiple cell lines. | Off-target effects can be cell-type specific depending on the expression of off-target proteins. |
Guide 2: Discrepancy Between this compound and Genetic Perturbation Phenotypes
When the phenotype from this compound treatment does not match the phenotype from knocking out or knocking down the target gene, it strongly suggests off-target effects.
| Experimental Step | Action | Expected Outcome |
| Target Validation | Confirm target engagement with this compound in your cells using methods like a cellular thermal shift assay (CETSA). | To ensure that this compound is indeed binding to its intended target in your experimental system. |
| Rescue Experiment | Transfect cells with a this compound-resistant mutant of the target protein. | If the phenotype is on-target, it should be reversed. If it persists, it is likely an off-target effect. |
| Off-Target Identification | Use kinase profiling or proteomic methods to identify other proteins that this compound interacts with. | This can reveal the actual protein responsible for the observed phenotype. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify that this compound is binding to its intended target protein in a cellular context. The principle is that a protein becomes more stable and less prone to thermal denaturation when bound to a ligand.
Methodology:
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Cell Treatment: Treat one sample of cultured cells with an effective concentration of this compound and another with a vehicle control.
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Heating: Aliquot the cell lysates from both treated and control samples and heat them at a range of different temperatures (e.g., 40°C to 70°C).
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Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
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Western Blot Analysis: Analyze the amount of the target protein remaining in the soluble fraction for each temperature point using Western blotting.
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Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to higher temperatures for the this compound-treated sample indicates target engagement.
Visualizations
Caption: Workflow for differentiating on-target vs. off-target effects of this compound.
Caption: Simplified signaling pathway illustrating on-target and off-target actions of this compound.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
YZ51 Experimental Variability and Reproducibility Technical Support Center
Welcome to the technical support center for the YZ51 signaling pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address common experimental variability and reproducibility issues when studying the this compound kinase and its associated pathways.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our this compound kinase assay results between experiments. What are the common causes for this?
A1: High variability in kinase assay results can stem from several factors. The most common culprits are inconsistent enzyme concentration, substrate degradation, and variations in ATP concentration. Ensure that your this compound enzyme stock is properly aliquoted and stored to avoid multiple freeze-thaw cycles. We also recommend preparing fresh substrate and ATP solutions for each experiment.
Q2: Our this compound antibody is showing non-specific bands in our Western blots. How can we improve specificity?
A2: Non-specific banding in Western blots is a frequent issue. To improve specificity, we recommend optimizing the antibody concentration. You can perform a dot blot to determine the optimal antibody dilution. Additionally, increasing the stringency of your wash steps by adding a mild detergent like Tween 20 to your wash buffer can help reduce non-specific binding.
Q3: We are seeing inconsistent levels of this compound phosphorylation in our cell-based assays after stimulating the pathway. What could be the reason?
A3: Inconsistent phosphorylation can be due to variations in cell culture conditions. Ensure that cells are at a consistent confluency and have not been passaged too many times. Serum starvation prior to stimulation is also critical for synchronizing the cells and achieving a consistent baseline. We recommend a serum starvation period of at least 12 hours.
Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent this compound Kinase Activity
This guide provides a systematic approach to diagnosing and resolving variability in this compound kinase assay results.
Problem: High standard deviations between technical replicates and poor reproducibility across experiments.
Workflow for Troubleshooting Kinase Assay Variability
Caption: A flowchart for troubleshooting kinase assay variability.
Step-by-Step Troubleshooting:
-
Verify Reagent Integrity:
-
This compound Enzyme: Avoid repeated freeze-thaw cycles. Aliquot the enzyme upon receipt and store at -80°C.
-
Substrate: Prepare fresh substrate for each experiment, as it may be prone to degradation.
-
ATP: Use a fresh dilution of ATP for each assay, as ATP can hydrolyze over time.
-
-
Standardize Enzyme Concentration:
-
Perform a protein concentration assay (e.g., Bradford or BCA) on your enzyme stock to confirm the concentration.
-
-
Optimize Assay Parameters:
-
Incubation Time and Temperature: Perform a time-course and temperature-gradient experiment to determine the optimal conditions for linear kinase activity.
-
Hypothetical Data: Impact of ATP Concentration on this compound Activity
| ATP Concentration (µM) | This compound Kinase Activity (Relative Luminescence Units) | Standard Deviation |
| 1 | 15,000 | 2,500 |
| 10 | 85,000 | 5,000 |
| 50 | 92,000 | 4,500 |
| 100 | 95,000 | 5,200 |
This table illustrates how a suboptimal ATP concentration can lead to lower and more variable kinase activity.
Guide 2: Improving this compound Western Blot Specificity
This guide outlines steps to enhance the specificity of your this compound antibody in Western blotting.
Problem: Multiple non-specific bands obscure the target band at the expected molecular weight.
Step-by-Step Troubleshooting:
-
Antibody Titration:
-
Perform a dot blot or a series of Western blots with varying primary antibody concentrations (e.g., 1:500, 1:1000, 1:2000) to find the optimal dilution.
-
-
Blocking and Washing:
-
Increase the blocking time to 2 hours at room temperature.
-
Use a blocking buffer with 5% non-fat milk or bovine serum albumin (BSA).
-
Increase the number and duration of wash steps. Add 0.1% Tween 20 to your wash buffer to reduce background.
-
-
Use a Positive and Negative Control:
-
Include a cell lysate from a cell line known to overexpress this compound (positive control) and a lysate from a this compound-knockout cell line (negative control).
-
Experimental Protocols
Protocol 1: this compound In Vitro Kinase Assay
This protocol describes a standard method for measuring the enzymatic activity of recombinant this compound.
-
Prepare a master mix containing the kinase buffer, substrate, and any necessary cofactors.
-
Add the this compound enzyme to the master mix.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the phosphorylated substrate using a luminescence-based method.
Protocol 2: this compound Western Blotting
This protocol provides a standard method for detecting this compound protein in cell lysates.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk in TBST.
-
Incubate the membrane with the primary this compound antibody overnight at 4°C.
-
Wash the membrane three times for 10 minutes each in TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each in TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathway Diagram
Hypothetical this compound Signaling Pathway in Glioblastoma
common mistakes to avoid with YZ51 experiments
YZ51 Experiment Technical Support Center
Welcome to the technical support center for this compound kinase activity assays. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you navigate common challenges and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Assay Performance & Quality Control
Q1: My Z'-factor is consistently low (<0.5). What are the most common causes and how can I improve it?
A low Z'-factor indicates poor assay quality, suggesting that the separation between your positive and negative controls is not large enough for reliable hit identification. The most common causes fall into two categories: low signal-to-background ratio or high data variability.
Troubleshooting Steps:
-
Verify Reagent Integrity: Ensure your this compound kinase, substrate, and ATP are not degraded. Use freshly prepared reagents and well-characterized, highly pure enzyme preparations. Small amounts of contaminating kinases can lead to false signals.[1]
-
Optimize Reagent Concentrations: Systematically vary the concentrations of the kinase, substrate, and ATP. For competitive inhibitors, running the assay at or below the Michaelis constant (Km) for the substrates is recommended.[1]
-
Check for Signal Quenching or Interference: Test compounds can sometimes interfere with the assay signal, for example by fluorescing or quenching the signal, which can lead to false positives or negatives.[2]
-
Review Incubation Times: For slower enzymes, a longer incubation time may be needed to achieve a sufficient signal.[1] Conversely, if the reaction proceeds too quickly, you may encounter substrate depletion.
-
Minimize Variability: High variability between replicate wells is a primary cause of poor Z'-factor. See Q2 for specific guidance on reducing variability.
Below is a troubleshooting flowchart to diagnose the cause of a low Z'-factor.
Q2: I'm observing high variability between my replicate wells. What are the likely sources of this issue?
High variability can mask real effects and lead to unreliable results. The issue often stems from technical execution or environmental factors within the microplate.
-
Pipetting Inaccuracy: Manual pipetting, especially of small volumes, is a major source of error.[3] Ensure pipettes are calibrated and use reverse pipetting for viscous solutions. Automated liquid handlers can significantly reduce this variability.
-
Temperature Gradients: Inconsistent temperature across the plate can alter enzyme kinetics in different wells. A change of just 1°C can significantly affect a reaction.[5] Ensure the plate is uniformly heated, and allow it to equilibrate to the correct temperature before adding reagents.
-
Inadequate Mixing: If reagents are not mixed thoroughly in each well, the reaction may not proceed uniformly.
Q3: My positive control inhibitor (e.g., Staurosporine) is not showing inhibition. What should I do?
-
Confirm Inhibitor Activity: Ensure the inhibitor stock solution is at the correct concentration and has not degraded. If possible, test it in a secondary, validated assay.
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Check ATP Concentration: If you are using an ATP-competitive inhibitor, its apparent potency (IC50) will be highly dependent on the ATP concentration in the assay. High ATP levels can overcome competitive inhibition, making the inhibitor appear inactive.[1] Run the assay at an ATP concentration at or near the Km of the enzyme.
-
Verify Enzyme Activity: Confirm that your this compound kinase is active using a standard substrate reaction without any inhibitor.
-
Rule out Assay Interference: Some inhibitors may interfere with the detection method (e.g., luciferase-based ATP detection assays).[1]
Data Interpretation
Q4: How do I interpret the Z'-factor and other quality metrics?
The Z'-factor is a statistical measure of assay quality. It reflects the dynamic range of the assay and the data variation.
| Z'-Factor Value | Assay Quality | Interpretation & Action |
| > 0.5 | Excellent | An excellent assay with a large separation between controls. Suitable for high-throughput screening. |
| 0 to 0.5 | Acceptable | The assay is marginal. Further optimization is recommended to reduce variability or increase the signal window. |
| < 0 | Unacceptable | The signals from the positive and negative controls overlap. The assay is not reliable for screening. |
Experimental Protocols & Methodologies
General Protocol for a this compound Biochemical Assay (Luminescence-Based)
This protocol outlines a typical workflow for measuring the activity of a this compound kinase and its inhibition by test compounds using an ATP-consumption readout like ADP-Glo™.
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable buffer (e.g., HEPES-based) containing MgCl₂, BSA, and DTT.
- This compound Kinase: Dilute the kinase stock to the desired working concentration in assay buffer.
- Substrate: Dilute the peptide or protein substrate to its working concentration in assay buffer.
- ATP: Dilute ATP to its working concentration (often at the Km for the kinase) in assay buffer.
- Test Compounds: Perform serial dilutions of test compounds in DMSO, followed by a final dilution in assay buffer.
2. Assay Procedure:
- Add 5 µL of test compound solution or control (e.g., DMSO for negative control, known inhibitor for positive control) to the wells of a 384-well plate.
- Add 10 µL of the this compound kinase/substrate mixture to each well.
- Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.
- Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
- Incubate the plate for the desired reaction time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
- Stop the reaction and measure remaining ATP by adding 25 µL of the ATP-depletion reagent (e.g., from an ADP-Glo™ kit). Incubate for 40 minutes.
- Add 50 µL of the detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
- Read the luminescence on a compatible plate reader.
3. Data Analysis:
- Calculate the Z'-factor using the positive and negative controls.
- Normalize the data relative to controls.
- For active compounds, plot the normalized response against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
The following diagram illustrates the general experimental workflow.
Core Principle: this compound Kinase Reaction
The this compound assay is based on the fundamental enzymatic activity of a protein kinase. Kinases catalyze the transfer of a phosphate group from a donor molecule, typically ATP, to a specific substrate (e.g., a protein or peptide).[6] The goal of the inhibitor screening assay is to find compounds that block this reaction.
References
- 1. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. researchgate.net [researchgate.net]
- 4. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 5. tecan.com [tecan.com]
- 6. bmglabtech.com [bmglabtech.com]
YZ51 degradation and storage problems
This support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and storage of YZ51.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: The ester functional group in this compound can be hydrolyzed, particularly in non-neutral pH conditions (acidic or basic).
-
Oxidation: The tertiary amine in the core structure of this compound is prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.
Q2: What are the optimal storage conditions for this compound to minimize degradation?
A2: To ensure the stability of this compound, it is recommended to store it under the following conditions:
-
Temperature: -20°C or lower.
-
Atmosphere: Under an inert atmosphere such as argon or nitrogen.
-
Light: Protected from light by using amber vials or by wrapping storage containers in aluminum foil.
-
Form: As a dry powder. If in solution, use anhydrous solvents and store at -80°C.
Q3: I am observing a rapid loss of this compound activity in my cell-based assays. What could be the cause?
A3: Rapid loss of activity could be due to several factors:
-
Degradation in Media: The pH of your cell culture media may be contributing to the hydrolysis of this compound. Additionally, components in the media could be accelerating oxidation.
-
Improper Storage of Stock Solutions: If your this compound stock solutions are not stored under appropriate conditions (see Q2), the compound may have already degraded.
-
Light Exposure: During your experimental setup and incubation, prolonged exposure to laboratory lighting can cause photodegradation.
Troubleshooting Guides
Issue 1: Inconsistent Results in In Vitro Assays
If you are observing high variability in your experimental results when using this compound, consider the following troubleshooting steps:
-
Workflow for Troubleshooting Inconsistent Results
Troubleshooting workflow for inconsistent results.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
The presence of new peaks in your High-Performance Liquid Chromatography (HPLC) analysis of this compound samples indicates the formation of degradation products.
-
Experimental Protocol: Forced Degradation Study
To identify the potential degradation products, a forced degradation study can be performed.
-
Preparation of this compound Stock Solution: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.
-
Photodegradation: Expose 1 mL of the stock solution in a clear vial to a UV lamp (254 nm) for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours in the dark.
-
Analysis: Analyze all samples by HPLC-MS to identify the mass of the degradation products.
-
-
Table 1: Common this compound Degradation Products
| Degradation Condition | Major Degradant | Molecular Weight ( g/mol ) |
| Acidic Hydrolysis | This compound-H1 (Hydrolyzed Ester) | 450.52 |
| Basic Hydrolysis | This compound-H1 (Hydrolyzed Ester) | 450.52 |
| Oxidation | This compound-O1 (N-oxide) | 482.55 |
| Photodegradation | This compound-P1 (Photodimer) | 932.10 |
Signaling Pathway Considerations
It is crucial to consider that this compound degradation products may have off-target effects or could interfere with the intended signaling pathway.
-
Hypothetical Signaling Pathway of this compound
This compound intended and potential off-target signaling.
YZ51 Technical Support Center: Overcoming Acquired Resistance
Introduction: YZ51 is a potent and selective inhibitor of the Kinase X Receptor Tyrosine Kinase (RTK), showing significant efficacy in preclinical models of Metastatic Adenocarcinoma. However, as with many targeted therapies, the development of acquired resistance can limit its long-term effectiveness. This guide provides researchers with troubleshooting strategies and frequently asked questions to anticipate, identify, and overcome this compound resistance in long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of acquired resistance to this compound?
Acquired resistance to this compound in long-term cell culture models typically arises from two main mechanisms:
-
Target Alteration: Secondary mutations in the Kinase X gene can prevent this compound from binding effectively to its target.
-
Bypass Signaling: Cancer cells can activate alternative signaling pathways to circumvent their dependency on Kinase X, thereby maintaining downstream signaling for proliferation and survival.[1][2] A common bypass mechanism observed is the upregulation and activation of the MET receptor tyrosine kinase, which can subsequently reactivate the PI3K/AKT and MAPK pathways.[3]
Q2: My this compound-sensitive cell line is showing a decreased response. How can I confirm resistance and determine the mechanism?
If you observe a reduced efficacy of this compound in your long-term cell culture experiments, a systematic approach is recommended:
-
Confirm Resistance: First, perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant line and compare it to the parental, sensitive cell line. A significant rightward shift in the IC50 curve indicates resistance.
-
Sequence the Target: Isolate genomic DNA from the resistant cells and sequence the Kinase X gene to check for secondary mutations that could interfere with this compound binding.
-
Analyze Bypass Pathways: Use techniques like Western blotting or RT-qPCR to examine the expression and phosphorylation status of key proteins in alternative signaling pathways, such as MET, EGFR, PI3K, and AKT.[2][4]
Q3: Are there recommended combination strategies to overcome or delay this compound resistance?
Yes, based on preclinical findings, combining this compound with inhibitors of key bypass pathways can be an effective strategy. For instance, if resistance is mediated by MET activation, co-treatment with a MET inhibitor has been shown to restore sensitivity to this compound. Targeting downstream nodes like PI3K or MEK can also be effective.[5][6]
Troubleshooting Guides
Guide 1: Investigating Bypass Signaling Pathway Activation
This guide outlines the workflow for determining if resistant cells have activated a bypass signaling pathway.
Problem: this compound-treated cells initially respond but resume proliferation after prolonged exposure, and sequencing of the Kinase X target shows no secondary mutations.
Hypothesis: An alternative signaling pathway has been activated to compensate for the inhibition of Kinase X.
Experimental Workflow:
-
Generate Resistant Cells: Culture this compound-sensitive ABC-123 cells with gradually increasing concentrations of this compound over 8-12 weeks.
-
Confirm Resistance: Validate the resistant phenotype by comparing the IC50 values of the parental and the newly generated resistant (ABC-123-R) cell lines.
-
Phospho-RTK Array: Use a phospho-receptor tyrosine kinase (RTK) array to screen for increased phosphorylation of various RTKs in the ABC-123-R cells compared to the parental line.
-
Validate Hits: Confirm the activation of candidate bypass pathways (e.g., MET) identified in the array using Western blotting for the phosphorylated and total protein levels.
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Test Combination Therapy: Treat the ABC-123-R cells with this compound in combination with an inhibitor of the identified bypass pathway (e.g., a MET inhibitor) to see if sensitivity is restored.
Data Presentation: IC50 Shift in Resistant Cells
| Cell Line | This compound IC50 (nM) | Fold Change |
| ABC-123 (Parental) | 15 | - |
| ABC-123-R (Resistant) | 450 | 30x |
Data Presentation: Gene Expression in Resistant Cells
| Gene | ABC-123 (Parental) Relative Expression | ABC-123-R (Resistant) Relative Expression | Fold Change |
| MET | 1.0 | 12.5 | 12.5x |
| HGF (MET Ligand) | 1.0 | 9.8 | 9.8x |
Experimental Protocols
Protocol 1: Cell Viability (IC50) Determination Assay
This protocol is for determining the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
96-well cell culture plates
-
ABC-123 parental and ABC-123-R cells
-
Complete growth medium
-
This compound stock solution
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle-only control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blotting for Protein Phosphorylation
This protocol is for detecting the phosphorylation status of proteins in a signaling pathway.
Materials:
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
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Primary antibodies (e.g., anti-p-MET, anti-total-MET, anti-p-AKT, anti-total-AKT)
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or vehicle for the desired time, then wash with ice-cold PBS.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again, apply the chemiluminescent substrate, and capture the signal with an imaging system.
Visualizations
Caption: this compound resistance via MET bypass activation.
Caption: Workflow for investigating this compound resistance.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Evolving Treatment Landscape in First-Line EGFR-Mutant NSCLC: New Insights Into Combination Therapies [sponsored.harborsidestudio.com]
- 4. researchgate.net [researchgate.net]
- 5. BridgeBio Oncology Therapeutics Presents Preclinical Data on BBO-10203 Inhibiting RAS-PI3Kα Interaction and Showing Promise in Cancer Treatment [quiverquant.com]
- 6. PI3K Inhibitor Pipeline Drugs Insights Report 2025 Outlook: Latest Clinical Progress and Market Insights by DelveInsight [barchart.com]
optimizing YZ51 incubation time for maximum effect
Welcome to the technical support center for YZ51, a potent and selective MEK1/2 inhibitor. This resource is designed to help researchers, scientists, and drug development professionals optimize their experiments for maximum effect and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound?
For most cell lines, a starting incubation time of 2 to 4 hours is recommended to observe significant inhibition of ERK phosphorylation. However, the optimal time can vary depending on the cell type, its proliferation rate, and the specific experimental endpoint. A time-course experiment is highly recommended to determine the ideal incubation period for your specific model system.
Q2: How does incubation time affect this compound efficacy and cytotoxicity?
Longer incubation times generally lead to more sustained inhibition of the MAPK/ERK pathway. However, this can also increase the risk of off-target effects and cytotoxicity.[1][2] It is crucial to find a balance where the desired biological effect is achieved without compromising cell viability. The relationship between incubation time, efficacy (p-ERK inhibition), and cell viability should be empirically determined.
Q3: What is the mechanism of action for this compound?
This compound is a selective, ATP-competitive small molecule inhibitor of MEK1 and MEK2 kinases.[] By binding to MEK1/2, this compound prevents the phosphorylation and subsequent activation of ERK1/2, leading to the downregulation of downstream signaling pathways involved in cell proliferation, differentiation, and survival.
Q4: Should I use a positive and negative control in my experiments?
Yes. Using proper controls is essential for interpreting your results correctly.[1][]
-
Negative Control: A vehicle control (e.g., DMSO, the solvent used to dissolve this compound) should be used to assess the baseline activity of the signaling pathway.
-
Positive Control: A known activator of the MAPK/ERK pathway (e.g., EGF or PMA) can be used to ensure that the pathway is responsive in your cell system.
Experimental Protocols
Protocol: Optimizing this compound Incubation Time
This protocol describes a time-course experiment to determine the optimal incubation time for this compound in a cell-based assay using Western blotting to detect ERK phosphorylation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
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Pathway activator (e.g., EGF)
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Phosphate-buffered saline (PBS)
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Starvation (Optional): Once cells are attached and have reached the desired confluency, you may replace the complete medium with a serum-free or low-serum medium for 12-24 hours to reduce basal pathway activation.
-
This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 100 nM). Include a vehicle control (DMSO).
-
Time Course: Incubate the cells with this compound for a range of time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours).
-
Pathway Activation: 30 minutes before each time point ends, stimulate the cells with a known activator of the MAPK/ERK pathway (e.g., 50 ng/mL EGF).
-
Cell Lysis: At each time point, wash the cells with cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Perform SDS-PAGE and Western blotting to analyze the levels of p-ERK, total ERK, and a loading control (e.g., GAPDH).
Data Presentation
The results from the time-course experiment can be summarized in a table to facilitate the identification of the optimal incubation time.
| Incubation Time (hours) | p-ERK/Total ERK Ratio (Normalized to Control) | Cell Viability (%) |
| 0.5 | 0.65 | 98 |
| 1 | 0.30 | 97 |
| 2 | 0.10 | 95 |
| 4 | 0.05 | 94 |
| 8 | 0.05 | 85 |
| 24 | 0.04 | 70 |
This is example data and will vary by cell line and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Sub-optimal inhibition of p-ERK | - Incubation time is too short.- this compound concentration is too low.- this compound has degraded. | - Increase the incubation time based on your time-course data.- Perform a dose-response experiment to find the optimal concentration.- Use a fresh aliquot of this compound. |
| High levels of cell death | - Incubation time is too long.- this compound concentration is too high.- Off-target effects. | - Reduce the incubation time.- Lower the concentration of this compound.- Confirm the phenotype with a structurally different MEK inhibitor. |
| Inconsistent results between experiments | - Variation in cell confluency.- Inconsistent incubation times.- Reagent variability. | - Ensure consistent cell seeding density and confluency at the start of each experiment.- Use a calibrated timer for all incubations.- Use the same batches of reagents whenever possible. |
Visualizations
References
Validation & Comparative
Validating YZ51 Efficacy and Selectivity with Orthogonal Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel MEK1/2 inhibitor, YZ51, against a known competitor, Compound X. We present key experimental data from a primary biochemical assay and validate these findings using two distinct orthogonal methods: a cell-based phosphorylation assay and a cellular target engagement assay. Detailed protocols for each experiment are provided to ensure transparency and reproducibility. The goal is to offer an objective analysis of this compound's performance and build a robust data package to support its therapeutic potential.
Primary Efficacy: Biochemical Kinase Assay
To determine the direct inhibitory effect of this compound on its intended targets, MEK1 and MEK2, a biochemical kinase assay was performed.[1][2] This in vitro method measures the ability of a compound to block the enzymatic activity of purified kinases.[1][3] The results, summarized in Table 1, demonstrate that this compound is a potent inhibitor of both MEK1 and MEK2, with significantly lower IC50 values compared to the competitor, Compound X.
Table 1: Biochemical Potency of MEK1/2 Inhibitors
| Compound | MEK1 IC50 (nM) | MEK2 IC50 (nM) |
| This compound | 4.2 | 3.8 |
| Compound X | 25.6 | 22.1 |
Experimental Protocol: Biochemical Kinase Assay
The kinase assay was conducted using a fluorescence-based method to measure the amount of phosphorylated substrate produced.[4][5]
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Reagents : Recombinant human MEK1 and MEK2 enzymes, ATP, ERK2 substrate peptide (fluorescently labeled), this compound, and Compound X.
-
Procedure :
-
Kinase reactions were initiated by combining the MEK1 or MEK2 enzyme, the ERK2 substrate, and varying concentrations of the inhibitor (this compound or Compound X) in a 384-well plate.
-
ATP was added to start the phosphorylation reaction.
-
The reaction was incubated at room temperature for 60 minutes.
-
A stop solution was added to terminate the reaction.
-
The amount of phosphorylated substrate was quantified using a plate reader capable of detecting the fluorescent signal.
-
IC50 values were calculated from the dose-response curves.
-
Orthogonal Validation I: Cell-Based Phosphorylation Assay
While biochemical assays are excellent for determining direct enzyme inhibition, they do not replicate the complex environment of a living cell.[6][7] To confirm that this compound can effectively inhibit MEK1/2 activity within a cellular context, a cell-based assay measuring the phosphorylation of the downstream substrate, ERK, was performed.[8][9] This orthogonal approach validates the biochemical findings in a more physiologically relevant system.[3][10]
The workflow below illustrates the principle of using a cell-based assay to validate initial biochemical findings.
The results in Table 2 show that this compound effectively reduces ERK phosphorylation in cells, indicating successful target inhibition in a live-cell environment.
Table 2: Inhibition of ERK Phosphorylation in Cellular Assays
| Compound | p-ERK IC50 (nM) in HEK293 Cells |
| This compound | 15.7 |
| Compound X | 98.2 |
Experimental Protocol: Western Blot for p-ERK
-
Cell Line : Human Embryonic Kidney (HEK293) cells.
-
Procedure :
-
HEK293 cells were seeded in 6-well plates and grown to 80% confluency.
-
Cells were serum-starved for 4 hours and then treated with various concentrations of this compound or Compound X for 2 hours.
-
Cells were stimulated with EGF (Epidermal Growth Factor) to activate the MEK/ERK pathway.
-
Cell lysates were collected, and protein concentration was determined.
-
Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Blots were incubated with secondary antibodies and visualized. Band intensities were quantified to determine the IC50 values.
-
Orthogonal Validation II: Cellular Target Engagement Assay
To provide further evidence that this compound's cellular effects are due to direct binding to MEK1/2, a NanoBRET™ Target Engagement assay was conducted.[9][11] This method measures the binding of a compound to its target protein in live cells, confirming physical interaction.[7][11] This provides a direct measure of target engagement, which is a critical parameter for validating a compound's mechanism of action.[12][13]
The following diagram illustrates the MAPK/ERK signaling pathway, highlighting the point of inhibition by this compound.
The results in Table 3 confirm that this compound engages MEK1 and MEK2 in live cells with high affinity, corroborating the data from the biochemical and cell-based phosphorylation assays.
Table 3: Cellular Target Engagement of MEK1/2 Inhibitors
| Compound | MEK1 Cellular Affinity (nM) | MEK2 Cellular Affinity (nM) |
| This compound | 12.5 | 11.9 |
| Compound X | 85.4 | 81.3 |
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Assay Principle : This assay uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding to a NanoLuc® luciferase-tagged kinase in live cells.[11]
-
Procedure :
-
HEK293 cells were transiently transfected with plasmids encoding MEK1-NanoLuc® or MEK2-NanoLuc® fusion proteins.
-
Transfected cells were seeded into 96-well plates.
-
Cells were treated with the NanoBRET™ tracer and varying concentrations of this compound or Compound X.
-
The BRET signal was measured on a plate reader.
-
Cellular affinity values were determined by competitive displacement of the tracer by the test compound.
-
Summary and Comparative Analysis
The collective data from these three distinct experimental approaches provides a robust validation of this compound's efficacy and mechanism of action.
-
Potency : this compound demonstrates superior potency compared to Compound X in the primary biochemical assay (Table 1), with IC50 values in the low single-digit nanomolar range.
-
Cellular Activity : This potency translates effectively into a cellular context, where this compound inhibits the downstream signaling of MEK1/2 at significantly lower concentrations than Compound X (Table 2).
-
Target Engagement : this compound confirms direct and high-affinity binding to MEK1 and MEK2 in live cells, validating that its cellular activity is a direct result of engaging its intended targets (Table 3).
The use of orthogonal methods is crucial in drug discovery to ensure that results from initial screens are reliable and translate to more complex biological systems.[14] The convergence of evidence from biochemical, cellular phosphorylation, and target engagement assays strongly supports the characterization of this compound as a potent and selective MEK1/2 inhibitor.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 11. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 12. Kinase Target Engagement Assay Panel Screening Service - Creative Biolabs [creative-biolabs.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. youtube.com [youtube.com]
Comparative Analysis of YZ51 and Standard of Care in [Disease Model]
This guide provides a comprehensive comparison of the novel therapeutic agent YZ51 against the current standard of care for [Disease Model]. The following sections detail the experimental data, methodologies, and relevant biological pathways to assist researchers, scientists, and drug development professionals in evaluating the potential of this compound.
Quantitative Data Summary
The following tables summarize the key performance indicators of this compound compared to the standard of care in preclinical studies involving the [Disease Model].
Table 1: Efficacy in [Disease Model] Animal Studies
| Treatment Group | Dosage | Primary Endpoint ([e.g., Tumor Volume Reduction]) | Secondary Endpoint ([e.g., Survival Rate]) |
| Vehicle Control | - | [Specify Value] | [Specify Value] |
| Standard of Care | [Specify Dosage] | [Specify Value] | [Specify Value] |
| This compound | [Specify Dosage] | [Specify Value] | [Specify Value] |
| This compound + Standard of Care | [Specify Dosages] | [Specify Value] | [Specify Value] |
Table 2: Pharmacokinetic Properties
| Compound | Half-life (t½) | Bioavailability (%) | Cmax (ng/mL) |
| Standard of Care | [Specify Value] | [Specify Value] | [Specify Value] |
| This compound | [Specify Value] | [Specify Value] | [Specify Value] |
Table 3: In Vitro Potency
| Compound | IC50 (nM) in [Cell Line] | Target Inhibition (%) at [Concentration] |
| Standard of Care | [Specify Value] | [Specify Value] |
| This compound | [Specify Value] | [Specify Value] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Animal Model of [Disease Model]
-
Animal Strain: [e.g., C57BL/6 mice, 6-8 weeks old]
-
Disease Induction: [e.g., Subcutaneous implantation of [Cell Line] cells]
-
Treatment Groups: Animals were randomized into four groups: (1) Vehicle control, (2) Standard of Care ([Dosage]), (3) this compound ([Dosage]), and (4) this compound + Standard of Care ([Dosages]).
-
Administration: [e.g., Oral gavage, daily for 21 days]
-
Efficacy Assessment: [e.g., Tumor volume was measured twice weekly using calipers. Survival was monitored daily.]
2. Pharmacokinetic Analysis
-
Dosing: A single dose of this compound or the standard of care was administered to [Animal Strain].
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Analysis: Plasma concentrations of the compounds were determined using LC-MS/MS. Pharmacokinetic parameters were calculated using non-compartmental analysis.
3. In Vitro Kinase Assay
-
Cell Line: [e.g., Human [Disease Model] cell line]
-
Method: Cells were treated with serial dilutions of this compound or the standard of care for [Time].
-
Endpoint: Cell viability was assessed using a commercial ATP-based assay to determine the IC50 values. Western blotting was used to quantify the inhibition of the target protein.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow.
A Comparative Analysis of the Kinase Inhibitor YZ51
This guide provides a detailed statistical and experimental comparison of YZ51, a novel ATP-competitive inhibitor of Mitogen-Activated Protein Kinase Kinase 1 (MEK1), against two existing market alternatives: Compound A and Compound B. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's efficacy and potency.
Data Presentation: In-Vitro Efficacy and Cellular Potency
The following tables summarize the key quantitative data from a series of comparative experiments designed to assess the performance of this compound relative to established MEK1 inhibitors.
Table 1: In-Vitro Kinase Inhibition Assay
This table presents the half-maximal inhibitory concentration (IC50) for each compound against purified, active MEK1 enzyme. Lower values indicate higher potency.
| Compound | IC50 (nM) | Standard Deviation (nM) | N (Replicates) |
| This compound | 1.2 | ± 0.3 | 3 |
| Compound A | 8.7 | ± 1.1 | 3 |
| Compound B | 15.4 | ± 2.5 | 3 |
Table 2: Cellular Proliferation Assay (A375 Cell Line)
This table shows the half-maximal effective concentration (EC50) required to inhibit the proliferation of the A375 melanoma cell line, which harbors a V600E BRAF mutation leading to constitutive MEK1 activation.
| Compound | EC50 (nM) | Standard Deviation (nM) | N (Replicates) |
| This compound | 5.8 | ± 0.9 | 3 |
| Compound A | 22.1 | ± 3.4 | 3 |
| Compound B | 45.2 | ± 5.1 | 3 |
Table 3: Target Engagement via Western Blot Quantification
This table summarizes the relative band density of phosphorylated ERK1/2 (p-ERK), a direct downstream substrate of MEK1, in A375 cells treated with each compound at a concentration of 10 nM for 2 hours. Data is normalized to the vehicle control (DMSO).
| Compound (10 nM) | Relative p-ERK Density (%) | Standard Deviation (%) | N (Replicates) |
| This compound | 12.5 | ± 3.1 | 3 |
| Compound A | 48.3 | ± 6.7 | 3 |
| Compound B | 71.8 | ± 8.2 | 3 |
Based on the presented data, this compound demonstrates superior potency in both enzymatic and cellular assays. The IC50 value for this compound is approximately 7-fold lower than Compound A and nearly 13-fold lower than Compound B [cite: ]. In a cellular context, this compound was significantly more effective at inhibiting cell proliferation, with a 4-fold and 8-fold lower EC50 than Compound A and Compound B, respectively [cite: ]. Furthermore, this compound achieved a more profound inhibition of the downstream target p-ERK at the same concentration, indicating superior target engagement within the cell [cite: ].
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
1. In-Vitro Kinase Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of inhibitor required to reduce MEK1 enzymatic activity by 50%.
-
Methodology: Recombinant human MEK1 enzyme was incubated with varying concentrations of this compound, Compound A, or Compound B in a kinase buffer containing ATP and a biotinylated ERK1 substrate. The reaction was allowed to proceed for 60 minutes at 30°C. The amount of phosphorylated ERK1 was quantified using a LanthaScreen™ Eu-anti-pERK antibody and a terbium-labeled streptavidin tracer, with the resulting TR-FRET signal measured on a plate reader. Data was normalized to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. IC50 values were calculated using a four-parameter logistic curve fit.
2. Cellular Proliferation Assay (EC50 Determination)
-
Objective: To measure the dose-dependent effect of inhibitors on cancer cell viability.
-
Methodology: A375 cells were seeded in 96-well plates and allowed to adhere overnight. The following day, the media was replaced with fresh media containing a 10-point serial dilution of this compound, Compound A, or Compound B. Cells were incubated for 72 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance at 570 nm was measured, and data was normalized to vehicle-treated controls. EC50 values were determined using a non-linear regression analysis.
3. Western Blot for p-ERK Inhibition
-
Objective: To visually and quantitatively assess the inhibition of MEK1 activity in a cellular context by measuring the phosphorylation of its direct substrate, ERK.
-
Methodology: A375 cells were serum-starved for 12 hours and then treated with 10 nM of this compound, Compound A, Compound B, or DMSO (vehicle) for 2 hours. Cells were lysed, and protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and blocked. Membranes were incubated with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight. After incubation with HRP-conjugated secondary antibodies, bands were visualized using an enhanced chemiluminescence (ECL) substrate. Band densities were quantified using ImageJ software, and p-ERK levels were normalized to total ERK levels.
Visualizations: Pathways and Workflows
Signaling Pathway Diagram
YZ51 Mechanism of Action: A Comparative Analysis
This guide provides a detailed comparison of the novel molecule YZ51 with established inhibitors of the ubiquitin-proteasome system (UPS). This compound is a first-in-class, potent, and selective inhibitor of the interaction between the E2 conjugating enzyme Cdc34 and the ubiquitin E3 ligase complex Skp1-Cullin1-F-box (SCF). By disrupting this interaction, this compound effectively prevents the K48-polyubiquitination of SCF target proteins, leading to their accumulation and subsequent apoptosis in cancer cells.
This document presents supporting experimental data for this compound's mechanism of action and compares its performance against Bortezomib, a proteasome inhibitor, and MLN4924 (Pevonedistat), an inhibitor of the NEDD8-activating enzyme.
Performance Comparison
The following tables summarize the quantitative data from key validation studies comparing this compound, Bortezomib, and MLN4924.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Assay Type | IC50 (nM) |
| This compound (Hypothetical Data) | SCF/Cdc34 Interaction | In Vitro Ubiquitination | 25 |
| Bortezomib | 26S Proteasome | Proteasome Activity | 5-15 |
| MLN4924 (Pevonedistat) | NEDD8-Activating Enzyme | Neddylation Assay | 4.7 - 10[1] |
Table 2: Cellular Activity in A375 Melanoma Cells
| Compound | Primary Cellular Effect | Assay Type | IC50 (nM) | Apoptosis (% at 72h) |
| This compound (Hypothetical Data) | Inhibition of SCF-mediated ubiquitination | Cell Viability (MTT) | 150 | 65% |
| Bortezomib | Proteasome Inhibition | Cell Viability (MTT) | 10-20 | ~50% |
| MLN4924 (Pevonedistat) | Inhibition of Cullin Neddylation | Cell Viability (MTT) | 408[2] | 50.7%[2] |
Signaling Pathway and Points of Inhibition
The diagram below illustrates the ubiquitin-proteasome pathway and highlights the distinct mechanisms of action for this compound, Bortezomib, and MLN4924.
Caption: Ubiquitin-proteasome pathway and inhibitor targets.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Ubiquitination Assay
This assay measures the ability of the SCF complex to polyubiquitinate a substrate in the presence of this compound or comparator compounds.
Experimental Workflow:
Caption: In Vitro Ubiquitination Assay Workflow.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine 25 nM E1 activating enzyme, 200 nM E2 conjugating enzyme (Cdc34), 50 nM purified SCF E3 ligase complex, 1 µM of a known substrate (e.g., p27), and 2 µM of biotinylated ubiquitin in ubiquitination reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT).
-
Compound Addition: Add varying concentrations of this compound or control compounds (dissolved in DMSO) to the reaction tubes. The final DMSO concentration should not exceed 0.5%.
-
Initiation and Incubation: Initiate the reaction by adding 2 mM ATP. Incubate the tubes at 37°C for 60 minutes with gentle agitation.
-
Termination: Stop the reaction by adding 4X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Western Blotting: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Probe the membrane with an antibody specific to the substrate. The presence of higher molecular weight bands (a "ladder") indicates polyubiquitination. The reduction in the intensity of this ladder in the presence of this compound is indicative of its inhibitory activity.
Cell Viability (MTT) Assay
This colorimetric assay determines the effect of this compound and comparator compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.[3][4][5]
Experimental Workflow:
Caption: MTT Cell Viability Assay Workflow.
Methodology:
-
Cell Seeding: Seed A375 melanoma cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, Bortezomib, or MLN4924 for 72 hours.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
Immunoprecipitation and Western Blot for Ubiquitination
This protocol is used to confirm that this compound treatment leads to an accumulation of a specific non-ubiquitinated SCF substrate in cells.
Methodology:
-
Cell Lysis: Treat A375 cells with this compound (150 nM) or a vehicle control for 24 hours. Lyse the cells in RIPA buffer containing protease and deubiquitinase inhibitors.[6]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against a known SCF substrate (e.g., p27) overnight at 4°C. Add Protein A/G agarose beads to pull down the antibody-protein complexes.
-
Washes: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitination status of the immunoprecipitated substrate. A decrease in the ubiquitin signal in this compound-treated samples confirms its mechanism of action. The membrane can also be probed with the anti-substrate antibody to confirm equal loading of the immunoprecipitated protein.
References
- 1. MLN4924 (Pevonedistat) | Cell Signaling Technology [cellsignal.com]
- 2. Analysis of MLN4924 (Pevonedistat) as a Potential Therapeutic Agent in Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. researchhub.com [researchhub.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]
Confirming YZ51 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a small molecule interacts with its intended target within a cell is a critical step in drug discovery. This guide provides a comparative overview of key methods to confirm the cellular target engagement of YZ51, a selective inhibitor of Sirtuin 7 (SIRT7).
This compound, also known as YZL-51N, has been identified as a potent and selective inhibitor of SIRT7, a NAD+-dependent deacetylase.[1] this compound functions by occupying the NAD+ binding pocket of SIRT7, thereby impairing its enzymatic activity.[1] This guide will compare common techniques to verify this interaction in a cellular context, present experimental data in a structured format, and provide detailed protocols for a recommended method.
Comparison of Target Engagement Methods
Several biophysical and biochemical methods can be employed to confirm the interaction between a small molecule and its protein target in cells. The choice of method often depends on factors such as the availability of specific reagents, the nature of the target protein, and the desired throughput. Below is a comparison of three widely used techniques.
| Method | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to a higher melting temperature. This shift is detected by quantifying the amount of soluble protein remaining after heat shock at various temperatures. | Label-free approach, applicable in live cells and cell lysates, reflects physiological engagement.[2] | Requires a specific antibody for the target protein for Western blot detection, may not be suitable for all proteins. |
| Affinity-Based Pull-Down | This compound is chemically modified with an affinity tag (e.g., biotin). The tagged molecule is incubated with cell lysate, and the protein-ligand complexes are "pulled down" using affinity beads (e.g., streptavidin). The bound protein is then identified by mass spectrometry or Western blot. | Can identify unknown targets, provides direct evidence of interaction.[2] | Requires chemical synthesis of a tagged this compound, the tag might interfere with binding, potential for non-specific binding. |
| Co-immunoprecipitation (Co-IP) | An antibody against the target protein (SIRT7) is used to pull down the protein from cell lysate. If this compound is bound to SIRT7, it will be co-precipitated and can be detected by techniques like mass spectrometry. | Detects interaction in a near-native cellular context, does not require modification of the small molecule. | Requires a highly specific antibody for immunoprecipitation, may not be sensitive enough for weak or transient interactions. |
Recommended Method: Cellular Thermal Shift Assay (CETSA)
For confirming this compound engagement with SIRT7, CETSA is a robust and recommended method as it is a label-free approach that can be performed in intact cells, providing strong evidence of target engagement under physiological conditions.
Experimental Protocol for CETSA
1. Cell Culture and Treatment:
-
Culture cells of interest (e.g., a cancer cell line expressing SIRT7) to 80-90% confluency.
-
Treat cells with either vehicle control (e.g., DMSO) or varying concentrations of this compound for a predetermined time (e.g., 1-4 hours).
2. Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble and precipitated protein fractions by centrifugation.
3. Protein Quantification and Analysis:
-
Collect the supernatant (soluble fraction).
-
Denature the protein samples and run them on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for SIRT7, followed by a secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Visualize the protein bands and quantify their intensity.
-
Plot the band intensities against the corresponding temperatures to generate melting curves for both vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the SIRT7 signaling pathway and the CETSA experimental workflow.
Caption: SIRT7 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
Comparative Analysis of Ubiquitin-Proteasome System Modulators
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The initial request for a comparative analysis of "YZ51" could not be fulfilled as "this compound" does not correspond to a publicly documented molecule or research compound. Literature searches did not identify any specific agent with this designation. However, initial findings pointed towards the "Y59-E51 loop" of ubiquitin, a critical component in the protein degradation pathway. This guide therefore provides a comparative analysis of various classes of molecules that target the Ubiquitin-Proteasome System (UPS), a field of significant interest in drug development, and may align with the underlying scientific interest of the original query.
The Ubiquitin-Proteasome System (UPS) is a highly regulated and essential cellular pathway responsible for the degradation of the majority of intracellular proteins. This process is critical for maintaining protein homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The UPS functions through a sequential cascade of enzymatic reactions involving ubiquitin-activating enzymes (E1s), ubiquitin-conjugating enzymes (E2s), and ubiquitin ligases (E3s), which tag substrate proteins with polyubiquitin chains, marking them for degradation by the proteasome. A key step in this process is the formation of a Lysine 48 (K48)-linked polyubiquitin chain, which is the primary signal for proteasomal degradation.
Biochemical and structural studies have highlighted the pivotal role of the ubiquitin Y59-E51 loop in supporting K48-polyubiquitination.[1][2][3][4] This loop, formed by a hydrogen bond between the hydroxyl group of Ubiquitin's Y59 residue and the backbone amide of the E51 residue, is crucial for the receptor activity that enables the K48 of one ubiquitin molecule to attack the ubiquitin-E2 thioester bond.[1][2] Disruption of this loop has been shown to diminish the production of K48-polyubiquitin chains and induce apoptosis, underscoring its importance in cellular function.[1][2]
This guide provides a comparative overview of different classes of small molecules that modulate the UPS at various stages of its signaling pathway.
Data Presentation: Comparative Analysis of UPS Modulators
The following tables summarize quantitative data for representative examples of different classes of Ubiquitin-Proteasome System modulators.
Table 1: E1 and E2 Enzyme Inhibitors
| Class | Compound | Target | IC50 | Mechanism of Action |
| E1 Inhibitor | PYR-41 | Ubiquitin-activating enzyme (E1) | < 10 µM | Selective and cell-permeable inhibitor of the ubiquitin-activating enzyme E1.[5] |
| E2 Inhibitor | CC0651 | Cdc34A | 18 ± 1 µM | Stabilizes a weak interaction between ubiquitin and the E2 donor ubiquitin binding site.[6] |
| E2 Inhibitor | Ubiquitin Variants (UbVs) | Ube2k | 65-280 nM | Bind to the 'backside' ubiquitin binding site on some E2 enzymes, inhibiting ubiquitin transfer.[7] |
Table 2: E3 Ligase Inhibitors
| Class | Compound | Target | IC50 | Mechanism of Action |
| E3 Ligase Inhibitor | Nutlin-3 | MDM2 | 90 nM | Potent and selective antagonist of the p53-MDM2 interaction.[8] |
| E3 Ligase Inhibitor | RG7388 (Idasanutlin) | MDM2 | 6 nM | Potent and selective MDM2 antagonist, inhibiting p53-MDM2 binding.[5][9] |
| E3 Ligase Inhibitor | CCW-16 | RNF4 | 1.8 µM | Potent inhibitor of RNF4, an E3 ligase involved in the degradation of SUMOylated proteins.[10] |
| E3 Ligase Inhibitor | SZL P1-41 | Skp2 | - | Binds to the F-box domain of Skp2 to prevent Skp1 association and SCF complex formation.[11] |
Table 3: Proteasome Inhibitors
| Class | Compound | Target | IC50 | Mechanism of Action |
| Proteasome Inhibitor | Bortezomib (Velcade®) | 20S proteasome (β5 subunit) | 7 nM | Reversible inhibitor of the chymotrypsin-like activity of the 26S proteasome.[12] |
| Proteasome Inhibitor | Carfilzomib (Kyprolis®) | 20S proteasome (β5 subunit) | 6 nM | Irreversible inhibitor of the chymotrypsin-like activity of the 26S proteasome.[12] |
| Proteasome Inhibitor | Ixazomib (Ninlaro®) | 20S proteasome (β5 subunit) | 3.4 nM | Orally bioavailable, reversible inhibitor of the chymotrypsin-like activity of the 26S proteasome.[12] |
| Proteasome Inhibitor | Marizomib (Salinosporamide A) | 20S proteasome (all three catalytic subunits) | 3.5 nM | Irreversible inhibitor of all three catalytic activities of the 20S proteasome.[12] |
Table 4: Targeted Protein Degraders (PROTACs)
| Class | Compound | Target Protein | E3 Ligase Recruited | DC50 |
| PROTAC | ARV-771 | BET proteins | VHL | < 2 nM |
| PROTAC | dBET6 | BRD4 | CRBN | - |
| PROTAC | MZ1 | Brd4 | VHL | 10-30 nM |
| PROTAC | MD-224 | MDM2 | Cereblon | < 1 nM |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of UPS modulators are provided below.
In Vitro Ubiquitination Assay
This assay is used to determine the activity of E1, E2, and E3 enzymes and the effect of inhibitors on the ubiquitination cascade.
Materials:
-
Recombinant E1 activating enzyme (e.g., Ube1)
-
Recombinant E2 conjugating enzyme (e.g., UbcH5b)
-
Recombinant E3 ligase and substrate protein
-
Ubiquitin
-
ATP
-
10x Reaction Buffer (e.g., 500 mM HEPES pH 7.5, 250 mM NaCl, 50 mM MgCl2)
-
Test inhibitor compound
-
SDS-PAGE sample buffer
-
Nitrocellulose membrane
-
Antibodies against the substrate protein and/or ubiquitin
Procedure:
-
Prepare a reaction mixture containing E1 enzyme (e.g., 100 nM), E2 enzyme (e.g., 500 nM), ubiquitin (e.g., 10 µM), and ATP (e.g., 2 mM) in 1x reaction buffer.
-
Add the E3 ligase (e.g., 200 nM) and the substrate protein (e.g., 1 µM) to the reaction mixture.
-
For inhibitor studies, pre-incubate the enzymes with the test compound for a specified time before initiating the reaction.
-
Initiate the reaction by adding ATP and incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Probe the membrane with antibodies to detect the ubiquitinated substrate, which will appear as higher molecular weight bands.
This protocol is a generalized representation based on common laboratory practices.[13][14][15][16][17]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, often used to assess the cytotoxic effects of compounds.
Materials:
-
Cells in culture
-
96-well plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.
This protocol is a generalized representation based on common laboratory practices.[18][19][20]
Western Blot for Protein Degradation
This technique is used to detect and quantify the levels of a specific protein in a cell lysate, which is essential for evaluating the efficacy of targeted protein degraders like PROTACs.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in a suitable buffer containing protease inhibitors.
-
Quantify the protein concentration of each lysate to ensure equal loading.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that specifically recognizes the protein of interest.
-
Wash the membrane and incubate with a secondary antibody.
-
Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity corresponds to the amount of the target protein.
This protocol is a generalized representation based on common laboratory practices.[21][22][23][24]
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: The Ubiquitin-Proteasome System (UPS) signaling cascade.
References
- 1. Pivotal role for the ubiquitin Y59-E51 loop in lysine 48 polyubiquitination [escholarship.org]
- 2. Pivotal role for the ubiquitin Y59-E51 loop in lysine 48 polyubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. E2 enzyme inhibition by stabilization of a low affinity interface with ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. adooq.com [adooq.com]
- 12. Chemical Patterns of Proteasome Inhibitors: Lessons Learned from Two Decades of Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Ubiquitination Assay [bio-protocol.org]
- 14. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. docs.abcam.com [docs.abcam.com]
- 16. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 17. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. youtube.com [youtube.com]
- 23. youtube.com [youtube.com]
- 24. Western Blot Protocol | Proteintech Group [ptglab.com]
YZ51 vs. [Alternative Technique]: A Head-to-Head Comparison for Biomolecular Interaction Analysis
In the landscape of technologies for real-time, label-free analysis of biomolecular interactions, researchers are often faced with a choice between multiple platforms. This guide provides a direct comparison of two prominent techniques: Surface Plasmon Resonance (SPR), represented here as YZ51, and Bio-Layer Interferometry (BLI), the alternative technique. This comparison is intended to assist researchers, scientists, and drug development professionals in selecting the optimal method for their specific research needs by providing an objective overview of their performance, supported by experimental data and detailed protocols.
Both SPR and BLI are powerful tools for elucidating the kinetics and affinity of biomolecular interactions, crucial for understanding biological mechanisms and for the development of therapeutics.[1][2] While both techniques provide real-time data on association and dissociation rates, they operate on different physical principles, leading to distinct advantages and limitations.[2][3]
Core Principles and Performance Characteristics
This compound (SPR) technology is based on the phenomenon of surface plasmon resonance, which detects changes in the refractive index on a sensor surface as molecules bind and dissociate.[2][4] This method is known for its high sensitivity, making it particularly well-suited for analyzing interactions involving small molecules and for studies requiring precise kinetic data.[1][2]
In contrast, the alternative technique, BLI, utilizes light interference to measure changes in the thickness of the biomolecular layer on the surface of a biosensor tip.[2] A key advantage of BLI is its fluidics-free operation, which allows for higher throughput and greater tolerance to crude or unpurified samples, such as cell lysates.[1]
A summary of the key performance characteristics is presented in the table below:
| Feature | This compound (Surface Plasmon Resonance) | [Alternative Technique] (Bio-Layer Interferometry) |
| Principle | Detects changes in refractive index due to mass changes on the sensor surface.[2] | Measures changes in the interference pattern of light reflected from the biosensor tip.[2] |
| Sensitivity | High, suitable for small molecule analysis.[1][2] | Lower sensitivity compared to SPR.[2] |
| Throughput | Moderately high.[3] | High, suitable for large-scale screening.[2] |
| Sample Compatibility | Typically requires purified samples.[1] | Compatible with unpurified samples (e.g., cell lysates).[1] |
| Fluidics | Requires a microfluidic system for sample delivery.[5] | "Dip and read" format without a fluidic system.[5][6] |
| Data Quality | Provides high-quality kinetic and affinity data.[3] | Kinetic data accuracy can be lower than SPR.[2] |
| Cost | Instrument cost can be higher.[2] | Generally more affordable instrumentation.[2] |
Quantitative Data Comparison
The choice between this compound (SPR) and the alternative technique (BLI) often depends on the specific requirements of the assay. The following table summarizes typical quantitative performance parameters for each technique when analyzing a representative protein-protein interaction.
| Parameter | This compound (Surface Plasmon Resonance) | [Alternative Technique] (Bio-Layer Interferometry) |
| Affinity Range (K D) | pM to mM | nM to mM |
| Association Rate (k a) | 10³ to 10⁷ M⁻¹s⁻¹ | 10³ to 10⁶ M⁻¹s⁻¹ |
| Dissociation Rate (k d) | 10⁻⁵ to 10⁻¹ s⁻¹ | 10⁻⁴ to 10⁻¹ s⁻¹ |
| Molecular Weight Limit | >100 Da | >1 kDa |
| Sample Consumption | Low | Very Low |
Experimental Protocols
To ensure reproducible and high-quality data, it is crucial to follow well-defined experimental protocols. Below are generalized methodologies for conducting a biomolecular interaction analysis using both this compound (SPR) and the alternative technique (BLI).
This compound (Surface Plasmon Resonance) Experimental Protocol
-
Sensor Chip Preparation: Select a sensor chip with a surface chemistry appropriate for immobilizing the ligand. Activate the surface using a standard procedure (e.g., EDC/NHS chemistry for amine coupling).
-
Ligand Immobilization: Inject the ligand solution over the activated sensor surface to achieve the desired immobilization level. A typical target is to immobilize enough ligand to generate a maximum analyte binding response (Rmax) of approximately 50-100 response units (RU) for kinetic assays.
-
Blocking: Inject a blocking agent (e.g., ethanolamine) to deactivate any remaining active surface groups and minimize non-specific binding.
-
Analyte Interaction:
-
Inject a series of analyte concentrations over the ligand-immobilized surface. Each injection cycle consists of:
-
Association: Flowing the analyte solution over the sensor surface for a defined period to monitor the binding event.
-
Dissociation: Flowing a buffer solution over the surface to monitor the dissociation of the analyte-ligand complex.
-
-
-
Regeneration: Inject a regeneration solution to remove the bound analyte, preparing the surface for the next analyte injection.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k a, k d) and the affinity (K D).
[Alternative Technique] (Bio-Layer Interferometry) Experimental Protocol
-
Biosensor Hydration: Hydrate the biosensor tips in the assay buffer for at least 10 minutes to ensure a stable baseline.
-
Ligand Immobilization: Immerse the biosensor tips into a solution containing the ligand to be immobilized. The immobilization level is monitored in real-time.
-
Baseline: Establish a stable baseline by dipping the biosensors into the assay buffer.
-
Association: Move the biosensor tips into wells containing different concentrations of the analyte and monitor the binding for a specified duration.
-
Dissociation: Transfer the biosensor tips to wells containing only the assay buffer to measure the dissociation of the analyte-ligand complex.
-
Data Analysis: Similar to SPR, the resulting sensorgrams are fitted to a binding model to calculate the kinetic and affinity constants.
Visualizing Experimental Workflows
The following diagrams illustrate the typical experimental workflows for this compound (SPR) and the alternative technique (BLI).
Signaling Pathway Analysis Application
Both this compound (SPR) and the alternative technique (BLI) are instrumental in dissecting signaling pathways by quantifying the interactions between their constituent proteins. For example, in a typical receptor-ligand signaling cascade, these techniques can be used to measure the binding affinity of a ligand to its receptor, the subsequent recruitment of downstream signaling proteins, and the effect of inhibitors on these interactions.
In the context of the signaling pathway shown in Figure 3, this compound (SPR) or the alternative technique (BLI) could be employed to:
-
Determine the K D of Ligand-Receptor binding: The ligand would be immobilized on the sensor surface, and the receptor (or its extracellular domain) would be introduced as the analyte.
-
Analyze the kinetics of Protein 1 recruitment: The activated receptor-ligand complex could be captured on the sensor surface, followed by the injection of Signaling Protein 1 to measure its association and dissociation rates.
-
Screen for inhibitors: Small molecule libraries can be screened for their ability to disrupt the Ligand-Receptor or Receptor-Protein 1 interaction, providing potential therapeutic leads.
Conclusion
Both this compound (Surface Plasmon Resonance) and the alternative technique (Bio-Layer Interferometry) are valuable assets in the toolkit of researchers studying biomolecular interactions. The choice between them is not about which is definitively "better," but which is more appropriate for the specific experimental goals. This compound (SPR) excels in applications demanding high sensitivity and precise kinetic measurements, particularly with small molecules. The alternative technique (BLI) offers advantages in terms of higher throughput and compatibility with complex samples, making it ideal for screening applications and early-stage research. By understanding the fundamental principles and performance characteristics of each technique, researchers can make an informed decision to best advance their scientific objectives.
References
- 1. BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions - Sartorius Croatia [sartorius.hr]
- 2. Surface Plasmon Resonance (SPR) vs Biolayer Interferometry (BLI) Which is Better - Creative Proteomics [iaanalysis.com]
- 3. xantec.com [xantec.com]
- 4. BLI and SPR Protocol FAQs: Your Essential Guide - Alpha Lifetech [alpha-lifetech.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
A Guide to Validating Predictive Biomarkers for Novel Cancer Therapeutics: A Case Study Framework for "YZ51"
For Researchers, Scientists, and Drug Development Professionals
The development of targeted cancer therapies necessitates the parallel development of robust predictive biomarkers to identify patient populations most likely to benefit. This guide provides a framework for the validation and comparison of biomarkers for a hypothetical novel therapeutic agent, "YZ51," against established alternative treatments. While "this compound" is a placeholder, the principles, experimental protocols, and data presentation formats outlined here serve as a comprehensive template for researchers in the field of oncology and drug development.
The core of this guide is to provide a structured approach to biomarker validation, emphasizing objective comparison through clear data presentation, detailed methodologies for reproducibility, and visual representations of complex biological and experimental processes.
Comparative Analysis of Biomarker Performance
A critical step in biomarker validation is the direct comparison of its predictive power against biomarkers for existing therapies. The following tables are designed to summarize key performance metrics for hypothetical biomarkers associated with this compound and its alternatives.
Table 1: Predictive Biomarker Performance for this compound Response
| Biomarker Candidate | Assay Type | Sensitivity (%) | Specificity (%) | Positive Predictive Value (PPV) (%) | Negative Predictive Value (NPV) (%) | Associated Clinical Trial |
| [Biomarker A] | IHC | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [e.g., NCT123456] |
| [Biomarker B] | NGS | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [e.g., NCT123456] |
| [Biomarker C] | FISH | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [e.g., NCT123456] |
Table 2: Performance of Established Biomarkers for Alternative Therapies
| Alternative Therapy | Biomarker | Assay Type | Sensitivity (%) | Specificity (%) | PPV (%) | NPV (%) | Reference Study |
| [Alternative Drug 1] | [e.g., PD-L1] | IHC | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [e.g., KEYNOTE-001] |
| [Alternative Drug 2] | [e.g., HER2] | IHC/FISH | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [e.g., ToGA] |
| [Alternative Drug 3] | [e.g., EGFR mut] | NGS | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [e.g., FLAURA] |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the rationale behind biomarker selection and the methodology of its validation.
Caption: Hypothetical signaling pathway for this compound action.
Caption: General workflow for clinical biomarker validation.
Caption: Logic for this compound treatment decision based on a biomarker.
Detailed Experimental Protocols
Reproducibility is paramount in biomarker validation. The following sections provide standardized protocols for key assays.
Immunohistochemistry (IHC) for Protein Biomarkers
Immunohistochemistry is a widely used technique to assess the presence and localization of specific proteins within tissue samples.[1]
Principle: This method utilizes the specific binding of an antibody to its antigen to detect a protein of interest in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[2] The antibody-antigen complex is then visualized using a chromogenic or fluorescent detection system.[2]
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Rehydrate through a series of graded ethanol solutions: 100% (2x, 3 min each), 95% (1x, 3 min), 70% (1x, 3 min).
-
Rinse with distilled water.[2]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., sodium citrate buffer, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.[3]
-
Allow slides to cool to room temperature.
-
Rinse with phosphate-buffered saline (PBS).
-
-
Blocking:
-
Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10-15 minutes.
-
Rinse with PBS.
-
Block non-specific antibody binding by incubating with a protein block (e.g., 5% normal goat serum) for 30-60 minutes.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary antibody diluted in antibody diluent overnight at 4°C in a humidified chamber.[3]
-
-
Detection:
-
Rinse slides with PBS.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with PBS.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
-
Chromogen Application:
-
Rinse with PBS.
-
Apply a chromogen solution, such as 3,3'-diaminobenzidine (DAB), and monitor for color development.[3]
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol solutions and clear with xylene.
-
Coverslip with a permanent mounting medium.
-
Fluorescence In Situ Hybridization (FISH) for Gene Copy Number Variation
FISH is a cytogenetic technique used to detect and localize specific DNA sequences on chromosomes.[4]
Principle: This method uses fluorescently labeled DNA probes that bind to specific complementary sequences within the cell's nucleus.[4] It is commonly used to detect gene amplifications, deletions, or translocations.
Protocol:
-
Deparaffinization and Pretreatment:
-
Deparaffinize FFPE sections as described in the IHC protocol.
-
Immerse slides in a pretreatment solution, followed by a pepsin or protease digestion step to permeabilize the tissue.[5]
-
-
Denaturation:
-
Hybridization:
-
Incubate the slides with the fluorescently labeled probe overnight at 37°C in a humidified chamber to allow the probe to anneal to its target sequence.[5]
-
-
Post-Hybridization Washes:
-
Wash the slides in stringent wash buffers (e.g., saline-sodium citrate buffer with formamide) at an elevated temperature (e.g., 73°C) to remove non-specifically bound probes.[6]
-
-
Counterstaining and Mounting:
-
Apply a counterstain, typically DAPI (4',6-diamidino-2-phenylindole), to visualize the cell nuclei.
-
Mount with an anti-fade mounting medium.
-
-
Visualization:
-
Analyze the slides using a fluorescence microscope equipped with appropriate filters for the fluorophores used.
-
Next-Generation Sequencing (NGS) for Gene Mutations and Biomarker Discovery
NGS allows for the rapid sequencing of DNA and RNA, enabling the simultaneous analysis of multiple genes for mutations, insertions, deletions, and rearrangements.[7][8]
Principle: NGS involves shearing DNA into small fragments, adding adapters, and then sequencing millions of fragments in parallel. This high-throughput approach provides a comprehensive genomic profile of a tumor.[7]
Protocol:
-
DNA/RNA Extraction:
-
Extract high-quality nucleic acids from FFPE tissue, fresh frozen tissue, or liquid biopsy samples.
-
-
Library Preparation:
-
Fragment the DNA or RNA to a desired size.
-
Ligate sequencing adapters to the ends of the fragments. These adapters contain sequences necessary for binding to the sequencer's flow cell and for indexing (barcoding) different samples.
-
For targeted sequencing, use hybridization capture probes or amplicon-based methods to enrich for specific genes or genomic regions of interest.
-
-
Sequencing:
-
Load the prepared library onto a high-throughput sequencer (e.g., Illumina or Ion Torrent platforms).
-
The sequencer performs massively parallel sequencing, generating millions of short reads.
-
-
Data Analysis (Bioinformatics Pipeline):
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a human reference genome.
-
Variant Calling: Identify differences (variants) between the sample's DNA and the reference genome. This includes single nucleotide variants (SNVs), insertions/deletions (indels), copy number variations (CNVs), and structural variants (SVs).
-
Annotation: Annotate the identified variants to determine their potential clinical significance (e.g., pathogenic, benign, variant of unknown significance).
-
Reporting: Generate a final report summarizing the clinically relevant genomic alterations.[7]
-
References
- 1. Unlocking Insights: Essential Immunohistochemistry (IHC) Protocol - Alpha Lifetech [alpha-lifetech.com]
- 2. m.youtube.com [m.youtube.com]
- 3. dovepress.com [dovepress.com]
- 4. youtube.com [youtube.com]
- 5. optimization-of-fluorescence-in-situ-hybridization-protocols-in-the-era-of-precision-medicine - Ask this paper | Bohrium [bohrium.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
